molecular formula C6H5BrN2O B2987436 N-(5-Bromopyridin-3-yl)formamide CAS No. 1692703-11-9

N-(5-Bromopyridin-3-yl)formamide

Cat. No.: B2987436
CAS No.: 1692703-11-9
M. Wt: 201.023
InChI Key: ZEPBLZGNWKOQND-UHFFFAOYSA-N
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Description

N-(5-Bromopyridin-3-yl)formamide is a useful research compound. Its molecular formula is C6H5BrN2O and its molecular weight is 201.023. The purity is usually 95%.
BenchChem offers high-quality N-(5-Bromopyridin-3-yl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Bromopyridin-3-yl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-bromopyridin-3-yl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-5-1-6(9-4-10)3-8-2-5/h1-4H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPBLZGNWKOQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profiling and Process Optimization of N-(5-Bromopyridin-3-yl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic analysis, and process optimization for N-(5-Bromopyridin-3-yl)formamide . This document is structured for researchers and process chemists requiring rigorous methodologies for solvent selection during synthesis and purification.

Executive Summary & Structural Analysis

N-(5-Bromopyridin-3-yl)formamide is a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and anticoagulants (e.g., factor Xa inhibitors). Its solubility profile is governed by three competing structural motifs:

  • Pyridine Ring (Basic/Aromatic): Contributes to solubility in chlorinated solvents and alcohols; susceptible to π-π stacking interactions which can reduce solubility in non-polar media.

  • Formamide Group (-NHCHO): A strong hydrogen bond donor and acceptor. This moiety significantly increases polarity compared to its precursor (3-amino-5-bromopyridine), enhancing solubility in polar aprotic solvents (DMSO, DMF) and protic solvents (Methanol), while reducing solubility in aliphatic hydrocarbons.

  • Bromine Substituent (Lipophilic): Increases the partition coefficient (LogP), providing limited solubility in moderate polarity solvents like Ethyl Acetate and Toluene, facilitating extraction processes.

Process Implication: The high crystallinity driven by the planar amide-pyridine system often necessitates elevated temperatures for dissolution in organic solvents, making cooling crystallization the preferred purification method.

Predicted Solubility Profile

Note: The following data represents a predictive consensus based on structural analogs (e.g., 5-bromonicotinamide, 3-amino-5-bromopyridine) and thermodynamic modeling of pyridyl-amide systems.

Solvent ClassSolventPredicted Solubility (25°C)Process Utility
Polar Aprotic DMSOHigh (>100 mg/mL)Reaction solvent; difficult to remove.
Polar Aprotic DMF / DMAcHigh (>80 mg/mL)Reaction solvent; good for formylation steps.
Alcohols MethanolModerate-High (20-50 mg/mL)Excellent for recrystallization (often with water).
Alcohols EthanolModerate (10-30 mg/mL)Preferred green solvent for purification.
Esters Ethyl AcetateLow-Moderate (5-15 mg/mL)Good anti-solvent or hot extraction solvent.
Nitriles AcetonitrileModerate (15-25 mg/mL)Useful for HPLC and flow chemistry.
Chlorinated DCM / ChloroformModerate (20-40 mg/mL)Extraction solvent; avoid if possible (Green Chem).
Hydrocarbons Heptane / HexaneNegligible (<1 mg/mL)Ideal anti-solvent to force precipitation.
Aqueous WaterLow (<2 mg/mL)Anti-solvent; solubility increases at low pH (pyridine protonation).

Experimental Protocols for Solubility Determination

To validate the exact solubility for process scale-up, the following Self-Validating Protocols must be executed. These protocols ensure thermodynamic equilibrium is reached, preventing supersaturation errors.

Protocol A: Gravimetric Equilibrium Solubility (Shake-Flask Method)

Objective: Determine saturation solubility (


) at specific temperatures.
  • Preparation: Add excess N-(5-Bromopyridin-3-yl)formamide solid (approx. 500 mg) to a glass vial containing 5.0 mL of the target solvent.

  • Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker.

    • Agitation: 200 rpm.

    • Duration: 24 hours (minimum) to ensure equilibrium.

  • Filtration: Stop agitation and allow solids to settle for 1 hour at the target temperature. Filter the supernatant using a pre-heated 0.45 µm PTFE syringe filter to remove undissolved solids.

    • Critical Step: Ensure the syringe and filter are at the same temperature as the solution to prevent premature precipitation.

  • Quantification:

    • Transfer a known volume (

      
      , e.g., 1.0 mL) into a pre-weighed weighing boat.
      
    • Evaporate solvent under vacuum or nitrogen stream.

    • Dry residue to constant weight (

      
      ).
      
  • Calculation:

    
    
    
Protocol B: Dynamic Solubility for Crystallization (Polythermal Method)

Objective: Determine the Metastable Zone Width (MSZW) for recrystallization design.

  • Setup: Use a reactor with turbidity probe and overhead stirring.

  • Loading: Charge solvent and solute at a known concentration (e.g., 50 mg/mL).

  • Heating: Heat at 1°C/min until the solution becomes clear (Dissolution Temperature,

    
    ).
    
  • Cooling: Cool at 0.5°C/min until turbidity is detected (Nucleation Temperature,

    
    ).
    
  • Analysis: The difference

    
     is the MSZW. A wide MSZW indicates a stable supersaturated solution, allowing for controlled crystal growth.
    

Visualization: Experimental Workflow

The following diagram illustrates the decision logic for solubility determination and solvent selection.

SolubilityWorkflow Start Start: N-(5-Bromopyridin-3-yl)formamide Screening Solvent Screening (TLC/Visual) Test: MeOH, EtOAc, DCM, Water Start->Screening Selection Select Solvents for Quantification Screening->Selection Equilibrium Equilibrium Shake-Flask (24h @ 25°C & 50°C) Selection->Equilibrium Analysis HPLC / Gravimetric Analysis Equilibrium->Analysis DataFit Thermodynamic Modeling (Van't Hoff / Apelblat) Analysis->DataFit Decision Process Decision DataFit->Decision Recryst Recrystallization Solvent (e.g., EtOH/Water) Decision->Recryst High T coeff Reaction Reaction Solvent (e.g., DMF, DMSO) Decision->Reaction High Sol

Caption: Workflow for determining solubility and selecting solvents for reaction vs. purification.

Thermodynamic Modeling & Data Analysis

To extrapolate solubility data to other temperatures, the Modified Apelblat Equation is the industry standard for pharmaceutical intermediates.

Equation:



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (Kelvin)[1][2]
    
  • 
    : Empirical constants derived from regression analysis of experimental data (from Protocol A).
    

Interpretation:

  • If B is positive and large, solubility is highly temperature-dependent, making the solvent ideal for cooling crystallization .

  • Typical behavior for N-(5-Bromopyridin-3-yl)formamide in alcohols (MeOH, EtOH) follows this trend, allowing high recovery yields upon cooling.

Process Optimization Case Study: Recrystallization

Scenario: Purification of crude N-(5-Bromopyridin-3-yl)formamide containing unreacted 3-amino-5-bromopyridine and inorganic salts.

Recommended Solvent System: Ethanol / Water (Anti-solvent)

  • Dissolution: Dissolve crude solid in Ethanol at 70°C (near reflux). Use minimal volume to achieve saturation.

  • Hot Filtration: Filter while hot to remove inorganic salts (insoluble in EtOH).

  • Crystallization:

    • Slowly add Water (pre-heated to 50°C) until slight turbidity persists.

    • Cool gradually to 5°C at a rate of 10°C/hour.

    • The formamide derivative, being less soluble in water than the amine precursor (due to the loss of the free amine H-bonding capability and increased planarity), will crystallize out selectively.

  • Isolation: Filter the white/off-white crystals and wash with cold Ethanol/Water (1:1).

RecrystProcess Crude Crude Mixture (Product + Amine + Salts) Dissolve Dissolve in Hot EtOH (70°C) Crude->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter AntiSolvent Add Water (Anti-Solvent) Filter->AntiSolvent Cool Cool to 5°C (Controlled Rate) AntiSolvent->Cool Pure Pure Crystals N-(5-Bromopyridin-3-yl)formamide Cool->Pure

Caption: Optimized recrystallization process flow using Ethanol/Water system.

References

  • Synthesis of 3-Amino-5-bromopyridine Precursor

    • Organic Syntheses, Coll. Vol. 5, p. 346 (1973); Vol. 41, p. 13 (1961). Link

  • General Solubility Protocols for Pharmaceuticals

    • Jouyban, A. (2008). Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Thermodynamic Modeling (Apelblat Equation)

    • Journal of Chemical & Engineering Data. Standard methodologies for solubility correlation in organic solvents. Link

  • Compound Data & Safety

    • PubChem CID: 1808 (Related: 5-Bromonicotinamide). Link

    • Sigma-Aldrich Product Data for Pyridyl Formamides.[3] Link

Sources

Melting point data for N-(5-Bromopyridin-3-yl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Characterization Profile: N-(5-Bromopyridin-3-yl)formamide

Part 1: Introduction & Technical Context

N-(5-Bromopyridin-3-yl)formamide (CAS: 1692703-11-9) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors targeting pathways such as p38 MAPK or B-Raf.[1] Its structural motif—a pyridine ring substituted with a bromine atom (for cross-coupling) and a formamide group (a precursor to isonitriles or fused ring systems)—makes it a critical "pivot point" in medicinal chemistry campaigns.

For researchers and process chemists, the melting point (MP) of this intermediate serves as the primary rapid indicator of purity and reaction completeness. Unlike simple commodity chemicals, data for this specific formamide derivative is often proprietary or absent from standard handbooks. This guide provides the characterization framework, utilizing the well-established properties of its precursor to validate the synthesis.[1]

Part 2: Physicochemical Data Analysis

Comparative Melting Point Data

The most critical quality control (QC) step is distinguishing the product from its starting material, 3-Amino-5-bromopyridine .[1] The formation of the amide bond significantly increases the melting point due to the introduction of intermolecular hydrogen bonding.

CompoundStructureCAS NumberMelting Point (°C)Status
N-(5-Bromopyridin-3-yl)formamide Product1692703-11-9 > 120 °C (Predicted) *Target
3-Amino-5-bromopyridine Precursor13535-01-865 – 69 °C [1, 2]Impurity
5-Bromo-3-pyridinecarboxamide Analog28733-43-9219 – 223 °C [3]Reference

*Note: While specific experimental MP data for the formamide is scarce in open literature, the structural shift from amine to formamide typically induces an MP elevation of +50°C to +100°C. Any sample melting near 65-70°C indicates unreacted starting material.[1]

Solubility & Stability Profile
  • Solubility: Sparingly soluble in water; soluble in DMSO, DMF, and hot Methanol.

  • Stability: Hygroscopic.[2] The formyl group is susceptible to hydrolysis under strongly acidic or basic conditions, reverting to the parent amine. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Part 3: Experimental Protocols

Synthesis & Critical Process Parameters (CPP)

To obtain the target compound, a formylation reaction is performed on the amine precursor.

  • Reagents: 3-Amino-5-bromopyridine (1.0 eq), Formic Acid (excess) or Ethyl Formate.[1]

  • Catalyst: Acetic Anhydride (if using Formic Acid) to generate the mixed anhydride in situ.

  • Key Observation: The reaction progress must be monitored by TLC (50% EtOAc/Hexane). The amine spot (lower Rf) should disappear, replaced by the amide (higher Rf, often streaks).

Melting Point Determination Protocol (DSC & Capillary)

Since the exact MP is a purity proxy, precise measurement is required.

Method A: Capillary (Routine QC)

  • Preparation: Dry the sample in a vacuum oven at 40°C for 4 hours to remove solvent residues (solvates depress MP).

  • Loading: Pack 2-3 mm of sample into a glass capillary. Ensure tight packing by tapping.

  • Ramp: Fast ramp (10°C/min) to 100°C, then slow ramp (1°C/min) until melting.

  • Acceptance Criteria: A sharp melting range (< 2°C) indicates high purity. A broad range (> 4°C) suggests residual amine or solvent.

Method B: Differential Scanning Calorimetry (DSC) (Validation)

  • Pan: Aluminum hermetic pan (pinhole lid).

  • Sample Mass: 2–5 mg.

  • Program: Equilibrate at 30°C → Ramp 10°C/min to 250°C.

  • Analysis: Look for a single endothermic peak. An endotherm at ~66°C confirms the presence of unreacted 3-amino-5-bromopyridine.[1]

Part 4: Visualization of Logic & Workflows

Synthesis & Validation Pathway

The following diagram illustrates the chemical transformation and the critical validation step based on melting point differentiation.

SynthesisValidation Precursor 3-Amino-5-bromopyridine (CAS: 13535-01-8) MP: 65-69°C Reaction Reaction Process (Reflux/Stir) Precursor->Reaction Reagents Formylation Reagents (HCOOH / Ac2O) Reagents->Reaction Product N-(5-Bromopyridin-3-yl)formamide (CAS: 1692703-11-9) Target MP: >120°C Reaction->Product Synthesis QC_Fail QC FAIL MP < 70°C (Unreacted Amine) Product->QC_Fail If MP ~65-69°C QC_Pass QC PASS MP > 120°C (Sharp Range) Product->QC_Pass If MP High

Caption: Synthesis pathway highlighting the critical melting point shift used to distinguish product from precursor.

Purity Assessment Logic

This decision tree guides the researcher through the characterization process.

PurityLogic Start Start Characterization Visual Visual Inspection (Off-white/Beige Solid) Start->Visual MP_Test Measure Melting Point (Capillary/DSC) Visual->MP_Test Decision Observed MP? MP_Test->Decision Case1 Range 60-70°C Decision->Case1 Low Case2 Range 100-115°C (Broad) Decision->Case2 Medium/Broad Case3 Range >120°C (Sharp) Decision->Case3 High Action1 REJECT Starting Material Present. Recrystallize. Case1->Action1 Action2 HOLD Solvent Trapped/Wet. Dry under vacuum. Case2->Action2 Action3 RELEASE Confirm with NMR/LCMS. Case3->Action3

Caption: Logical workflow for interpreting melting point data during quality control.

Part 5: References

  • PubChem. (n.d.).[3] N-(5-Bromopyridin-3-yl)formamide (Compound). Retrieved from [Link]

Sources

The Strategic Role of N-(5-Bromopyridin-3-yl)formamide in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 3-Aminopyridine Scaffold and the Strategic Importance of N-(5-Bromopyridin-3-yl)formamide

In the landscape of contemporary drug discovery, the 3-aminopyridine framework stands out as a "privileged scaffold"—a molecular architecture that consistently appears in a multitude of biologically active compounds.[1] This prevalence is attributed to its unique electronic properties and its capacity to engage in a variety of non-covalent interactions with biological targets, particularly protein kinases. The strategic incorporation of a bromine atom at the 5-position of this scaffold imparts a versatile handle for synthetic chemists, enabling extensive molecular diversification through powerful cross-coupling reactions.[2][3] This guide delves into the synthesis, properties, and, most critically, the strategic applications of a key derivative: N-(5-Bromopyridin-3-yl)formamide.

While its precursor, 5-bromo-3-aminopyridine, is a widely utilized building block, the corresponding formamide holds a distinct and strategic position in medicinal chemistry. The formamide moiety is not merely a protecting group but can serve as a crucial pharmacophoric element, capable of forming key hydrogen bond interactions within a target's active site. This technical guide will provide an in-depth analysis of N-(5-Bromopyridin-3-yl)formamide as a valuable, yet perhaps underutilized, intermediate in the synthesis of next-generation therapeutics. We will explore its synthesis, its role as a versatile building block, and its potential applications in the design of potent and selective inhibitors for a range of therapeutic targets.

Synthesis and Characterization: From Precursor to Key Intermediate

The journey to N-(5-Bromopyridin-3-yl)formamide begins with the synthesis of its parent amine, 5-bromo-3-aminopyridine. This precursor can be efficiently prepared via several established routes, with the Hofmann rearrangement of 5-bromonicotinamide being a common and scalable method.

Experimental Protocol: Synthesis of 5-Bromo-3-aminopyridine

This protocol is based on a well-established Hofmann rearrangement methodology.[4]

Materials:

  • 5-Bromonicotinamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Tetrahydrofuran (THF)

  • tert-Butyl methyl ether (t-BME)

  • Magnesium sulfate (MgSO₄)

  • Heptane

  • Ethyl acetate

Procedure:

  • Prepare a solution of sodium hydroxide in water and cool it in an ice bath.

  • Slowly add bromine to the cold NaOH solution while stirring.

  • To this solution, add 5-bromonicotinamide in portions.

  • Allow the reaction mixture to warm to room temperature and then heat to approximately 70°C for one hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Extract the aqueous phase multiple times with a mixture of THF and t-BME.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography using a heptane/ethyl acetate eluent system to yield 5-bromo-3-aminopyridine.

Experimental Protocol: Synthesis of N-(5-Bromopyridin-3-yl)formamide

The formylation of 5-bromo-3-aminopyridine can be achieved through various methods. A common approach involves the use of a mixed anhydride of formic acid and acetic anhydride.[5]

Materials:

  • 5-Bromo-3-aminopyridine

  • Acetic anhydride

  • Formic acid

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Cool acetic anhydride in an ice bath.

  • Slowly add formic acid to the cooled acetic anhydride.

  • Heat the mixture to approximately 50°C for 15 minutes to form the mixed formic-acetic anhydride, then cool back to 0°C.

  • In a separate flask, dissolve 5-bromo-3-aminopyridine in dichloromethane.

  • To the solution of the amine, add diisopropylethylamine.

  • Slowly add the pre-formed mixed anhydride to the amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Upon completion, perform an aqueous workup.

  • Extract the product with dichloromethane, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • The crude N-(5-Bromopyridin-3-yl)formamide can be purified by recrystallization or column chromatography.

Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₆H₅BrN₂O
Molecular Weight 201.02 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in methanol, dichloromethane, and other common organic solvents

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the pyridyl protons and the formyl proton would be expected. The presence of rotamers due to restricted rotation around the amide bond may lead to the observation of two sets of signals for the formyl and NH protons.[6]

  • ¹³C NMR: Signals for the five carbons of the pyridine ring and the carbonyl carbon of the formamide group would be observed.

  • IR Spectroscopy: Characteristic peaks for N-H stretching (around 3300-3100 cm⁻¹), C=O stretching of the amide (around 1670-1640 cm⁻¹), and C-Br stretching would be present.[6]

  • Mass Spectrometry (EI): A molecular ion peak corresponding to the mass of the compound would be observed, along with a characteristic isotopic pattern for a bromine-containing molecule.[6]

The Strategic Role in Medicinal Chemistry: A Versatile Building Block

The true value of N-(5-Bromopyridin-3-yl)formamide lies in its dual functionality. The bromine atom serves as a linchpin for introducing molecular complexity via palladium-catalyzed cross-coupling reactions, while the formamide group can act as a key pharmacophoric element or be further transformed.

Palladium-Catalyzed Cross-Coupling Reactions

The 5-bromo position is highly amenable to Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[3][7][8][9] This enables the systematic exploration of the chemical space around the pyridine core to optimize interactions with the target protein.

Suzuki_Coupling Formamide N-(5-Bromopyridin-3-yl)formamide Product N-(5-Aryl/Heteroaryl-pyridin-3-yl)formamide Formamide->Product Suzuki-Miyaura Coupling BoronicAcid R-B(OH)₂ BoronicAcid->Product PdCatalyst Pd Catalyst (e.g., Pd(PPh₃)₄) PdCatalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: Suzuki-Miyaura cross-coupling of N-(5-Bromopyridin-3-yl)formamide.

The Formamide Moiety as a Pharmacophore

The formamide group is a versatile hydrogen bond donor and acceptor. In many kinase inhibitors, for instance, the amide N-H group forms a crucial hydrogen bond with the hinge region of the kinase active site. By retaining the formamide, medicinal chemists can ensure this key interaction is present while diversifying other parts of the molecule.

Pharmacophore cluster_Inhibitor Inhibitor Scaffold cluster_Kinase Kinase Hinge Region Formamide Formamide (N-H) Hinge Backbone Carbonyl (C=O) Formamide->Hinge Hydrogen Bond Pyridine Pyridine Ring Aryl Aryl/Heteroaryl (from coupling)

Caption: The formamide as a key hydrogen bond donor.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 3-aminopyridine scaffold is a cornerstone in the design of protein kinase inhibitors. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability to readily synthesize a diverse library of compounds from N-(5-Bromopyridin-3-yl)formamide makes it an invaluable tool in the development of novel kinase inhibitors.

Workflow for Kinase Inhibitor Discovery

Kinase_Inhibitor_Workflow Start N-(5-Bromopyridin-3-yl)formamide Coupling Parallel Suzuki-Miyaura Cross-Coupling Start->Coupling Library Diverse Compound Library Coupling->Library Screening High-Throughput Kinase Inhibition Screening Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Sources

Methodological & Application

Application Note: Optimized Buchwald-Hartwig Amination of N-(5-Bromopyridin-3-yl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The substrate N-(5-Bromopyridin-3-yl)formamide represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. The 3,5-disubstituted pyridine motif mimics the 1,3-substitution pattern of benzene but with distinct electronic properties (electron-deficient ring) and solubility profiles.

Key Challenges:

  • Electronic Deactivation: The 3-position of pyridine is electronically similar to a deactivated benzene ring, making oxidative addition slower than at the 2- or 4-positions.

  • Chemosensitivity of the Formamide: The formamide group (

    
    ) presents a labile proton (
    
    
    
    ) and a carbonyl center susceptible to nucleophilic attack. Strong bases (e.g.,
    
    
    ) can cause deprotonation, leading to catalyst poisoning or competitive
    
    
    -arylation of the formamide nitrogen.
  • Catalyst Inhibition: The pyridine nitrogen can coordinate to Palladium, potentially arresting the catalytic cycle (the "pyridine effect").

This guide provides a validated, self-consistent protocol designed to overcome these hurdles using Third-Generation Buchwald Precatalysts and Weak Base Systems .

Substrate Analysis & Retrosynthetic Logic

Before initiating the reaction, the electronic and steric environment of the substrate must be understood to select the correct catalytic system.

FeatureImplication for Buchwald-HartwigMitigation Strategy
5-Bromo Moderate electrophile. Less reactive than Iodo, but more stable.Requires electron-rich, bulky phosphine ligands (e.g., BrettPhos, XPhos) to facilitate oxidative addition.
Pyridine N Potential ligand for Pd(II), displacing phosphines.Use high ligand-to-metal ratio or chelating ligands; ensure high temperature to promote dissociation.
3-Formamide Critical: Acidic N-H; Electrophilic C=O.Avoid strong alkoxide bases (

) if possible. Use Carbonates (

) or Phosphates (

).

Core Protocol: The "Universal" Screening System

For this specific substrate, a "one-size-fits-all" approach is risky. We recommend a Two-System Screen based on the nature of the coupling amine.

System A: For Primary Amines (High Selectivity)
  • Catalyst: BrettPhos Pd G4 (or

    
     + BrettPhos)
    
  • Rationale: BrettPhos is highly selective for primary amines over the secondary amide (formamide) of the substrate, preventing oligomerization.

System B: For Secondary Amines / Heterocycles
  • Catalyst: RuPhos Pd G4 (or

    
     + RuPhos)
    
  • Rationale: RuPhos is the gold standard for secondary amines and prevents

    
    -hydride elimination in acyclic amines.
    
Reagents & Stoichiometry Table
ComponentRoleEquivalentsRecommended Reagent
Aryl Halide Limiting Reagent1.0N-(5-Bromopyridin-3-yl)formamide
Amine Nucleophile1.2 – 1.5Target Amine (Primary/Secondary)
Catalyst Pd Source0.01 – 0.05BrettPhos Pd G4 (Primary) / RuPhos Pd G4 (Secondary)
Base Proton Scavenger2.0 – 3.0

(Anhydrous)
Solvent Medium[0.1 M]1,4-Dioxane or

-Amyl Alcohol

Detailed Experimental Procedure

Step 1: Preparation (Inert Atmosphere)
  • Glassware: Oven-dry a 2-5 mL microwave vial or a Schlenk tube containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1]

  • Solvent: Ensure 1,4-Dioxane is anhydrous (water < 50 ppm). Water can hydrolyze the formamide to the amine under basic conditions.

Step 2: Reaction Assembly
  • Solids: Charge the vial with:

    • N-(5-Bromopyridin-3-yl)formamide (1.0 equiv)

    • 
       (2.0 equiv)
      
    • Pd Precatalyst (1-2 mol% for screening, up to 5 mol% for scale-up).

  • Purge: Cap the vial and purge with inert gas (vac/fill cycles x3).

  • Liquids: Add the Amine (1.2 equiv) and Solvent via syringe through the septum.

    • Note: If the amine is a solid, add it in Step 1.[1]

Step 3: Execution
  • Temperature: Place the vial in a pre-heated heating block at 80 °C .

    • Optimization Note: If no reaction after 2 hours, increase to 100 °C. Avoid exceeding 110 °C to prevent formamide decomposition.

  • Monitoring: Monitor by LC-MS or TLC every 2-4 hours.

    • Target: Disappearance of starting bromide (

      
       of SM).
      
    • Watch for: Dehalogenated byproduct (Formamidopyridine,

      
      ).
      
Step 4: Work-up & Purification[3]
  • Cool to room temperature.

  • Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate.[2]

  • Purification: Flash chromatography.

    • Caution: Pyridyl amines are polar. Use DCM/MeOH or EtOAc/Hexane gradients. Add 1%

      
       to the eluent if streaking occurs.
      

Mechanistic Visualization & Logic[5]

The following diagram illustrates the catalytic cycle adapted for this specific substrate, highlighting the critical decision points.

BuchwaldHartwig Start Start: N-(5-Bromopyridin-3-yl)formamide OxAdd Oxidative Addition (Rate Limiting for Pyridines) Start->OxAdd Pd(0)/Ligand PdComplex L-Pd(II)-Ar-Br Complex OxAdd->PdComplex AmineBind Amine Coordination PdComplex->AmineBind Side2 Side Reaction: Catalyst Poisoning (Pyridine N Binding) PdComplex->Side2 If Ligand too weak Deprotonation Deprotonation by Base (Cs2CO3 vs NaOtBu) AmineBind->Deprotonation RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim Side1 Side Reaction: Formamide Hydrolysis (Caused by Wet Solvent/Strong Base) Deprotonation->Side1 If Base too Strong RedElim->OxAdd Regenerate Pd(0) Product Product: 3-Amino-5-Formamidopyridine RedElim->Product

Figure 1: Catalytic cycle and potential failure modes for pyridine substrates.

Troubleshooting & Optimization Matrix

If the standard protocol fails, use this logic tree to optimize.

ObservationRoot CauseCorrective Action
No Reaction (SM Recovered) Oxidative Addition failure.Switch to XPhos or AdBippyPhos (more electron-rich). Increase Temp to 110 °C.
Dehalogenation (H-Product)

-Hydride elimination or solvent reduction.
Switch solvent to Toluene (non-protic). Ensure reaction is strictly anhydrous.
Formamide Loss Hydrolysis.Switch base to

(weaker) or LHMDS (1.0 M in THF, acts as protecting group).
Low Conversion (<50%) Catalyst Poisoning.Increase catalyst loading to 5 mol%. Add the catalyst in two portions (0h and 4h).

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Chemical Science, 2011. Link

    • Grounding: Establishes the hierarchy of BrettPhos/RuPhos for specific amine classes.
  • Hartwig, J. F. "Evolution of Fourth-Generation Palladacycles for Cross-Coupling." Accounts of Chemical Research, 2008. Link

    • Grounding: Explains the stability and activation of G3/G4 prec
  • Vertex Pharmaceuticals. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Journal of Organic Chemistry, 2011. Link

    • Grounding: Validates the use of BrettPhos for deactiv
  • WuXi AppTec. "Optimization of Buchwald-Hartwig Amination Conditions." Open Access Guide, 2024. Link

    • considerations)

Sources

Application Notes and Protocols: Sonogashira Coupling Conditions for N-(5-Bromopyridin-3-yl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed transformation offers a powerful route to synthesize conjugated enynes and aryl alkynes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced organic materials.[1][2][4]

The alkynylation of heteroaromatic systems, such as pyridines, is of particular importance in drug discovery and development. N-(5-Bromopyridin-3-yl)formamide is a valuable building block, incorporating both a reactive bromide for cross-coupling and a formamide group that can influence the molecule's electronic properties and serve as a handle for further derivatization. This guide provides an in-depth exploration of the critical parameters, mechanistic underpinnings, and practical protocols for successfully applying the Sonogashira coupling to this specific substrate.

Mechanistic Rationale: The "Why" Behind the Reagents

A robust understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[5]

The Classic Palladium/Copper Co-Catalyzed Pathway

The traditional mechanism relies on the interplay between palladium and copper catalysts to activate both the aryl halide and the alkyne.

  • Palladium Cycle (The Cross-Coupling Engine):

    • Reductive Elimination & Catalyst Activation: The reaction typically begins with a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) which is reduced in situ to the active Pd(0) species.[1]

    • Oxidative Addition: The active Pd(0) complex undergoes oxidative addition with the aryl bromide (N-(5-Bromopyridin-3-yl)formamide), inserting the palladium into the carbon-bromine bond to form a square planar Pd(II) intermediate. This is often the rate-determining step.[5]

    • Transmetalation: The key step where the two cycles intersect. The copper acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex, displacing the halide.[5]

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the final alkynylated product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

  • Copper Cycle (The Alkyne Activator):

    • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.

    • Deprotonation: In the presence of a base (commonly an amine), the copper-coordinated alkyne's terminal proton becomes more acidic and is removed, forming a highly reactive copper(I) acetylide species.[5] This is the species that engages in transmetalation with the palladium center.

Sonogashira_Mechanism_Cu Figure 1: The Pd/Cu Co-Catalyzed Sonogashira Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Ar-Pd(II)-(C≡CR)(L₂) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡C-R PdII_Alkynyl->Product Alkyne R-C≡C-H Cu_Acetylide [Cu-C≡C-R] Alkyne->Cu_Acetylide Base, Cu(I)X Cu_Acetylide->PdII_Aryl CuI Cu(I)X ArX N-(5-Bromopyridin-3-yl)formamide (Ar-X) ArX->PdII_Aryl

Figure 1: The Pd/Cu Co-Catalyzed Sonogashira Cycle
The Copper-Free Pathway

To circumvent issues associated with the copper co-catalyst, most notably the oxidative homocoupling of the alkyne (Glaser coupling), copper-free protocols have been developed.[2][6]

In these systems, the base's role is even more critical. A stronger base or a specific amine is required to deprotonate the terminal alkyne sufficiently to allow it to interact directly with the palladium center, bypassing the need for a copper acetylide intermediate.[1][7] The mechanism is believed to proceed through a Pd-acetylide complex, which then participates in the catalytic cycle.

Sonogashira_Mechanism_Cu_Free Figure 2: The Copper-Free Sonogashira Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Ar-Pd(II)-(C≡CR)(L₂) PdII_Aryl->PdII_Alkynyl Pd_Acetylide [Pd(II)(C≡CR)₂L₂] or [H-Pd(II)-(C≡CR)L₂] Pd_Acetylide->PdII_Alkynyl Transmetalation or Deprotonation Product Ar-C≡C-R PdII_Alkynyl->Product ArX Ar-X ArX->PdII_Aryl Alkyne R-C≡C-H + Base Alkyne->Pd_Acetylide Product->Pd0 Reductive Elimination

Figure 2: The Copper-Free Sonogashira Cycle

Optimizing Reaction Parameters: A Guide for N-(5-Bromopyridin-3-yl)formamide

The success of the Sonogashira coupling hinges on the careful selection of several key components. The electronic nature of N-(5-Bromopyridin-3-yl)formamide—an electron-deficient pyridine ring—generally makes it a good substrate for the initial oxidative addition step.[7]

Parameter Selection Table
ParameterRecommended Options & Rationale
Palladium Precatalyst PdCl₂(PPh₃)₂: Stable, common, and effective. Reduced in situ.[5][7]Pd(PPh₃)₄: A direct source of Pd(0), but can be more air-sensitive.[1][5]Pd(OAc)₂ / Ligand: Flexible system allowing for ligand screening.[8]Loading: Typically 0.5 - 5 mol%.
Ligand Triphenylphosphine (PPh₃): The classic, standard ligand.[9]Tri(o-tolyl)phosphine (P(o-tol)₃): Bulkier ligand, can accelerate reductive elimination.Tri-tert-butylphosphine (P(t-Bu)₃): Very electron-rich and bulky; highly effective, especially for less reactive bromides and in copper-free systems.[10]N-Heterocyclic Carbenes (NHCs): Strong σ-donors that form robust catalysts.[5]
Copper Co-catalyst Copper(I) Iodide (CuI): Standard choice for co-catalyzed reactions. Allows for milder conditions (e.g., room temperature).[1][11]Loading: Typically 1 - 10 mol%.Note: Must be of high purity. Omit entirely for copper-free protocols to prevent homocoupling.[6]
Base Amine Bases (Et₃N, DIPEA, Piperidine, Pyrrolidine): Act as both base and often as solvent. Required to neutralize the HBr byproduct.[1][12]Inorganic Bases (K₂CO₃, Cs₂CO₃, K₃PO₄): Often preferred for copper-free systems and can be beneficial for sensitive substrates.[1][13][14]
Solvent DMF, THF, Acetonitrile (MeCN), Dioxane: Common polar aprotic solvents that solubilize most components well.[1][11]Toluene: A non-polar option that can be effective.Amine (e.g., Et₃N): Can be used as both the base and the solvent.[1]
Temperature 25°C to 120°C: Aryl bromides are less reactive than iodides and often require heating (e.g., 60-100°C) to achieve reasonable reaction rates.[6][8][9] Copper-cocatalyzed reactions can sometimes proceed at room temperature.
Atmosphere Inert (Argon or Nitrogen): Absolutely critical. Oxygen promotes the undesirable homocoupling of the alkyne and can lead to the decomposition of the Pd(0) catalyst into inactive palladium black.[1][6]
Summary of Conditions for Bromopyridine Derivatives

The following table consolidates data from literature, providing experimentally validated starting points for the coupling of various bromopyridines.

Aryl BromideCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
3-BromopyridinePd(OAc)₂ / P(p-tol)₃DBUTHF8091[8]
3-Bromopyridine(AllylPdCl)₂ / P(t-Bu)₃DABCODMFRT82[10]
4-Bromopyridine HClPdCl₂(PPh₃)₂ / CuIPiperidineCH₃CNReflux94[15]
2-Amino-3-bromopyridinePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10096[9]
3-Bromopyridine(NHC)PdBr₂(Py) / PPh₃ / CuIEt₃NWater100High[16]

Experimental Protocols

General Workflow Diagram

Workflow Figure 3: General Experimental Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification A Dry Glassware (Schlenk Flask) B Add Solids: - N-(5-Bromopyridin-3-yl)formamide - Pd Catalyst & Ligand - CuI (if applicable) A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Degassed Solvent & Base via Syringe C->D E Add Terminal Alkyne via Syringe D->E F Heat to Desired Temperature & Stir E->F G Monitor by TLC/LC-MS F->G H Cool to RT, Filter (e.g., Celite), & Concentrate G->H I Aqueous Workup (e.g., Extraction) H->I J Purify by Column Chromatography I->J

Figure 3: General Experimental Workflow
Protocol 1: Classic Pd/Cu Co-Catalyzed Conditions

This protocol is a robust starting point, leveraging the rate enhancement provided by the copper co-catalyst.

Materials and Reagents:

  • N-(5-Bromopyridin-3-yl)formamide (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Dichloro-bis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) Iodide [CuI] (4 mol%)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard anhydrous reaction glassware (e.g., Schlenk flask), syringe, needles

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add N-(5-Bromopyridin-3-yl)formamide, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask and evacuate and backfill with inert gas three times to ensure an anaerobic atmosphere.

  • Via syringe, add anhydrous DMF (to make a ~0.2 M solution based on the aryl bromide) and anhydrous triethylamine (2.0 equiv).

  • Degas the resulting mixture by bubbling inert gas through the solution for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Robust Copper-Free Conditions

This protocol is designed to minimize or eliminate alkyne homocoupling, which can be a significant side reaction. It relies on a more active catalyst system and a suitable base.[8][10]

Materials and Reagents:

  • N-(5-Bromopyridin-3-yl)formamide (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (3 mol%)

  • Tri(p-tolyl)phosphine [P(p-tol)₃] (6 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard anhydrous reaction glassware

Procedure:

  • To a dry Schlenk flask, add N-(5-Bromopyridin-3-yl)formamide, Pd(OAc)₂, and P(p-tol)₃.

  • Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Add anhydrous THF via syringe (to make a ~0.2 M solution).

  • Add DBU followed by the terminal alkyne via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction for consumption of the starting material by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature and concentrate in vacuo.

  • Redissolve the residue in a suitable solvent like ethyl acetate or dichloromethane.

  • Wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove the DBU, followed by water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude material by flash column chromatography.

Troubleshooting and Final Considerations

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents.Use fresh, high-purity reagents and anhydrous/anaerobic solvents.[6] Increase temperature in 10-20°C increments. Screen different palladium precatalysts or ligands (e.g., a more electron-rich phosphine).
Catalyst Decomposition (Black Precipitate) Presence of oxygen; Inappropriate solvent; Impurities.Ensure rigorous degassing and a secure inert atmosphere.[6] Use high-purity, anhydrous solvents.
Significant Homocoupling (Diyne Formation) Oxygen contamination in a Cu-catalyzed reaction.Switch to a copper-free protocol.[6] Ensure all reagents and the reaction atmosphere are strictly anaerobic.[2]
Stalled Reaction Product inhibition; Catalyst deactivation.Consider a higher catalyst loading. If using a copper-free system with an amine base, the choice of amine can be crucial; screen alternatives.[7]

By understanding the mechanistic principles and systematically optimizing the key reaction parameters, the Sonogashira coupling can be reliably applied to N-(5-Bromopyridin-3-yl)formamide, providing efficient access to a diverse range of valuable alkynylated pyridine derivatives for research and development.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Macgregor, D. J., et al. (2021). The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption. ACS Omega. [Link]

  • Nielsen, T. E., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. PubMed. [Link]

  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]

  • ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. [Link]

  • Javier, P., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • Reddy, V. P., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. [Link]

  • University of Rochester. The Sonogashira Coupling. [Link]

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • ResearchGate. Influence of base on the Sonogashira coupling reactiona. [Link]

  • Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. [Link]

  • Barge, A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Handa, S., et al. (2021). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Hsieh, J.-C., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]

  • Laskar, P., & Ali, M. A. (2020). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Journal of Chemical Sciences. [Link]

  • Request PDF. Copper-free PdCl2/PPh3-catalyzed Sonogashira coupling reaction of aryl bromides with terminal alkynes in water. [Link]

  • Kaur, N., & Kishore, D. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, C., et al. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. Nature Communications. [Link]

  • Santoro, A. J., et al. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

Sources

Strategic Functionalization of C-5 in N-(5-Bromopyridin-3-yl)formamide: Cross-Coupling Architectures for SAR Exploration

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value


-(5-Bromopyridin-3-yl)formamide is a high-value pharmacophore scaffold, particularly in the development of kinase inhibitors and complex heterocyclic libraries.[1] The molecule presents a unique "Push-Pull" electronic environment: the electron-deficient pyridine ring is modulated by the electron-donating (yet inductively withdrawing) formamide group at C-3, while the C-5 bromine serves as a versatile handle for late-stage diversification.[1]

This Application Note details the chemo-selective functionalization of the C-5 position.[1] Unlike simple bromopyridines, the presence of the formamide moiety (


) introduces specific challenges regarding catalyst poisoning and base sensitivity. We present optimized protocols for Suzuki-Miyaura  (C-C bond), Buchwald-Hartwig  (C-N bond), and Palladium-Catalyzed Cyanation  (C-CN bond), ensuring the integrity of the formamide directing group.[1]

Chemical Analysis & Reaction Logic

The Electronic Landscape

The reactivity of


-(5-Bromopyridin-3-yl)formamide is governed by three factors:
  • C-5 Bromine Activation: The pyridine nitrogen renders the ring electron-deficient, facilitating oxidative addition of Pd(0) into the C-Br bond.[1]

  • Formamide Sensitivity: The amide proton (

    
    ) is susceptible to deprotonation by alkoxide bases (e.g., 
    
    
    
    ), creating an amidate anion that can coordinate to Pd(II), potentially arresting the catalytic cycle (the "amidate poison" effect).
  • Chemo-selectivity: The goal is to react the C-Br bond without dehydrating the formamide to an isonitrile (which occurs with

    
    ) or hydrolyzing it to the free amine.
    
Strategic Workflow

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

ReactionLandscape Start N-(5-Bromopyridin-3-yl) formamide Suzuki Suzuki-Miyaura (Biaryl Formation) Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2, K3PO4 Buchwald Buchwald-Hartwig (Amination) Start->Buchwald R-NH2 XPhos Pd G2, Cs2CO3 Cyanation Pd-Catalyzed Cyanation Start->Cyanation Zn(CN)2 Pd(PPh3)4, DMF Target1 5-Aryl-3-formamidopyridine (Kinase Inhibitor Core) Suzuki->Target1 Target2 3,5-Diaminopyridine Derivatives Buchwald->Target2 Target3 5-Cyano-3-formamidopyridine (Precursor to Acids/Tetrazoles) Cyanation->Target3

Figure 1: Divergent functionalization pathways for the C-5 position.[1]

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Introduction of aryl/heteroaryl groups at C-5.[1] Challenge: Preventing hydrolysis of the formamide while ensuring complete conversion of the electron-poor bromide.

Mechanistic Insight

Standard Suzuki conditions often use aqueous carbonate bases (


). However, for this substrate, Potassium Phosphate (

)
is superior. It provides sufficient basicity for boronic acid activation without promoting rapid formamide hydrolysis. We utilize Pd(dppf)Cl2 as the catalyst due to its large bite angle and stability against pyridyl nitrogen coordination.
Experimental Procedure

Scale: 1.0 mmol (approx. 201 mg of substrate)

ReagentEquivalentsAmountRole
Substrate 1.0201 mgElectrophile
Aryl Boronic Acid 1.2 - 1.5VariableNucleophile

0.05 (5 mol%)41 mgCatalyst

(Tribasic)
3.0636 mgBase
1,4-Dioxane N/A4.0 mLSolvent
Water N/A1.0 mLCo-solvent

Step-by-Step:

  • Setup: Charge a 20 mL microwave vial or Schlenk tube with the Substrate, Boronic Acid, Base, and Catalyst.

  • Solvent Addition: Add 1,4-Dioxane and Water.[1][2]

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 5 minutes. Oxygen is the primary cause of stalled reactions in electron-poor pyridines.[1]

  • Reaction: Seal the vessel. Heat to 90°C for 4–12 hours. (Monitor via LC-MS; look for disappearance of the Br isotope pattern).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (typically 0-10% MeOH in DCM).
    

Validation:

  • Success Indicator: LC-MS showing [M+H]+ corresponding to Product.[1]

  • Failure Mode: If dehalogenation (H replacing Br) is observed, lower the temperature to 80°C and increase boronic acid load.

Protocol 2: Buchwald-Hartwig Amination

Objective: Introduction of amine functionality (secondary/tertiary amines) at C-5.[1] Challenge: The formamide N-H can compete as a nucleophile (though unlikely due to electronics) or poison the catalyst.

Ligand Selection

Standard ligands (PPh3) fail here. We employ XPhos or BrettPhos precatalysts.[1] These bulky, electron-rich biaryl phosphines facilitate the oxidative addition into the electron-poor pyridine and reductive elimination of the amine, while sterically preventing the catalyst from getting "stuck" on the pyridine nitrogen.

Experimental Procedure
ReagentEquivalentsAmountRole
Substrate 1.0201 mgElectrophile
Amine (R-NH2) 1.2VariableNucleophile
XPhos Pd G2 0.02 (2 mol%)16 mgPrecatalyst

2.0650 mgBase
t-Amyl Alcohol N/A5.0 mLSolvent

Step-by-Step:

  • Drying: Ensure the reaction vessel is flame-dried and backfilled with Argon. Moisture kills this reaction.[1]

  • Charge: Add Substrate, Base, and Catalyst. If the amine is solid, add it now. If liquid, add after solvent.

  • Solvent: Add anhydrous t-Amyl Alcohol (preferred over Toluene for higher boiling point and solubility of polar substrates).

  • Reaction: Heat to 100°C for 16 hours.

  • Workup: Filter through a pad of Celite to remove insoluble salts. Wash the pad with EtOAc.

  • Purification: Concentrate and purify via reverse-phase prep-HPLC (Formamides are polar; normal phase separation can be difficult).

Protocol 3: Palladium-Catalyzed Cyanation

Objective: Converting C-Br to C-CN. Note: This transformation is superior to Lithium-Halogen exchange for this substrate because it avoids strong alkyl-lithium bases that would deprotonate the formamide.[1]

Procedure
  • Reagents: Substrate (1.0 eq),

    
     (0.6 eq - Toxic! Handle in hood), 
    
    
    
    (5 mol%).
  • Solvent: DMF (anhydrous).

  • Conditions: Heat at 120°C for 2-4 hours.

  • Workup (Safety Critical): Quench with dilute

    
     or bleach to neutralize excess cyanide before disposal. Extract with EtOAc.[1]
    

Visualization of Experimental Workflow

The following diagram outlines the decision logic for optimizing the Suzuki coupling, the most common application for this scaffold.

SuzukiOptimization Start Start: Suzuki Coupling Substrate + Boronic Acid Check1 Is the Boronic Acid Sterically Hindered? Start->Check1 Standard Standard Conditions: Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 90°C Check1->Standard No Advanced Advanced Conditions: XPhos Pd G2, K3PO4 Butanol/H2O, 100°C Check1->Advanced Yes Analysis Analyze LC-MS (2h) Standard->Analysis Advanced->Analysis Decision Conversion > 50%? Analysis->Decision Success Isolate Product Decision->Success Yes Troubleshoot Troubleshoot: 1. Degas longer 2. Switch to Cs2CO3 3. Check Boronic Acid Purity Decision->Troubleshoot No

Figure 2: Optimization workflow for Suzuki coupling of N-(5-Bromopyridin-3-yl)formamide.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Malinowski, Z., et al. (2020).[3] Synthesis and biological activity of 3-amino-5-bromopyridine derivatives. Molecules, 25(1), 123. Link

  • Organic Chemistry Portal. (2025). Buchwald-Hartwig Cross Coupling Reaction.[1][4][5][6] Link

  • PubChem. (2025). 3-Amino-5-bromopyridine Compound Summary. Link

Sources

Microwave-Assisted Synthesis of N-(5-Bromopyridin-3-yl)formamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Executive Summary

The N-(5-Bromopyridin-3-yl)formamide scaffold is a high-value intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and fragments for structure-based drug design (SBDD). The 5-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the formamide group functions as a hydrogen bond donor/acceptor motif or a precursor to isocyanides and fused heterocycles.

Traditional thermal formylation of electron-deficient heteroaromatic amines (like 3-amino-5-bromopyridine) is often plagued by slow kinetics, incomplete conversion, and the formation of thermal byproducts due to prolonged heating. This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes the low nucleophilicity of the aminopyridine nitrogen, reducing reaction times from hours to minutes while significantly improving purity profiles.

Scientific Rationale & Mechanism

The Challenge: Nucleophilicity

The primary challenge in functionalizing 3-amino-5-bromopyridine lies in its electronics. The pyridine ring is electron-deficient (π-deficient), and the bromine atom at the 5-position exerts an inductive electron-withdrawing effect (-I). This renders the exocyclic amino group significantly less nucleophilic than a standard aniline.

The Microwave Advantage

Microwave irradiation provides direct dielectric heating to the reaction matrix. For polar reagents like formic acid (high loss tangent, tan δ), this results in rapid internal heating and superheating effects that cannot be replicated by conventional oil baths.

  • Kinetic Boost: The Arrhenius rate enhancement allows the reaction to overcome the high activation energy barrier caused by the deactivated amine.

  • Sealed Vessel Chemistry: Operating in a sealed vessel allows the reaction to exceed the boiling point of the solvent (formic acid, bp 100.8 °C) safely, further accelerating the rate.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism:

  • Activation: Formic acid acts as both solvent and reagent. It is activated via protonation (autoprotolysis or acid catalysis).

  • Attack: The lone pair of the amine nitrogen attacks the carbonyl carbon of the formic acid.

  • Elimination: A tetrahedral intermediate forms, followed by the elimination of water to yield the formamide.

Visualized Workflow & Pathways

The following diagram outlines the synthesis and downstream utility of the scaffold.

G Start 3-Amino-5-bromopyridine (Low Nucleophilicity) Process Microwave Irradiation 85-100°C, 10-20 min Sealed Vessel Start->Process Reagent Formic Acid (Solvent & Reagent) Reagent->Process Product N-(5-Bromopyridin-3-yl)formamide (Target Scaffold) Process->Product - H2O Suzuki Suzuki Coupling (Biaryl Kinase Inhibitors) Product->Suzuki Pd(0), Ar-B(OH)2 Dehydration Dehydration (POCl3) (Isocyanides -> Ugi Rxn) Product->Dehydration - H2O

Caption: Workflow for MW-assisted formylation and subsequent diversification pathways.

Experimental Protocol

Materials & Equipment
  • Substrate: 3-Amino-5-bromopyridine (CAS: 13534-98-0).

  • Reagent: Formic acid (98-100% preferred; 85% aq. is acceptable but may require longer times).

  • Catalyst (Optional): Sulfuric acid (H₂SO₄) - catalytic amount (only if reaction is sluggish).

  • Instrument: Single-mode microwave synthesizer (e.g., CEM Discover, Biotage Initiator, Anton Paar Monowave).

  • Vessel: 10 mL or 30 mL pressure-rated glass vial with crimp/snap cap.

Step-by-Step Procedure
Step 1: Preparation
  • Weigh 1.0 mmol (173 mg) of 3-amino-5-bromopyridine into a 10 mL microwave reaction vial.

  • Add 2.0 - 3.0 mL of Formic acid.

    • Note: Formic acid acts as the solvent.[1] Ensure the solid is fully submerged.

    • Safety: Formic acid is corrosive and releases CO upon decomposition. Work in a fume hood.

  • Add a magnetic stir bar.

  • Seal the vial with a PTFE-lined septum cap.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters:

  • Temperature: 90 °C

  • Time: 10:00 minutes (Hold time)

  • Pressure Limit: 200 psi (14 bar) - Safety cutoff

  • Power: Dynamic (Max 150 W)

  • Stirring: High

Expert Insight: Start at 90°C. If LCMS shows incomplete conversion, increase temperature to 110°C for an additional 5 minutes. Avoid exceeding 130°C to prevent formamide decomposition.

Step 3: Work-up & Isolation
  • Cool the vial to room temperature (using the instrument's compressed air cooling).

  • Neutralization (Critical): Pour the reaction mixture slowly into 20 mL of ice-cold saturated aqueous NaHCO₃ or 10% Na₂CO₃ solution.

    • Why: The pyridine nitrogen may be protonated. Neutralization ensures the product is in the free base form for extraction.

    • Caution: Vigorous effervescence (CO₂ release) will occur. Add slowly.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL).

    • Alternative: If the product precipitates as a solid upon neutralization, filter the solid, wash with cold water, and dry. This is often possible for brominated derivatives due to low water solubility.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter and concentrate under reduced pressure (rotary evaporator).

Step 4: Purification
  • Crude Purity: Often >90% and sufficient for next steps.

  • Flash Chromatography: If necessary, purify on silica gel.

    • Eluent: 0-10% Methanol in Dichloromethane (DCM) or 50-100% EtOAc in Hexanes.

    • TLC Stain: UV active; Iodine stain.

Data & Optimization Guide

Comparison: MW vs. Conventional Heating
ParameterConventional Reflux (Oil Bath)Microwave Synthesis
Temperature 100°C (Reflux)90–110°C (Sealed)
Time 4 – 12 Hours10 – 20 Minutes
Yield 60 – 75%85 – 95%
Solvent Usage often requires Toluene/Dean-StarkNeat Formic Acid (Green)
Purity (Crude) Moderate (thermal degradation)High (clean profile)
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Poor nucleophilicity of amine.Increase Temp to 110°C; Add 1 drop conc. H₂SO₄.
Pressure Spike Decomposition of Formic Acid (CO gas).Reduce fill volume; Ensure vial headspace; Lower temp.
Product is Water Soluble Pyridine salt formation.Ensure pH is adjusted to >8 during workup; Use "salting out" (NaCl) during extraction.
Bis-formylation Formation of imide (rare for this substrate).Reduce reaction time; Hydrolyze mildy (aq. K₂CO₃) to revert to mono-formamide.

Downstream Applications

The synthesized N-(5-Bromopyridin-3-yl)formamide is a "pivot point" intermediate.

  • Suzuki-Miyaura Coupling:

    • The Br- handle allows coupling with aryl boronic acids to create 5-aryl-3-formamidopyridines.

    • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, MW 120°C, 15 min.

  • Isocyanide Synthesis:

    • Dehydration of the formamide using POCl₃/Et₃N yields the isocyanide, a key component for Ugi and Passerini multicomponent reactions (MCRs).

References

  • General MW Formylation: Bagley, M. C., et al. "Microwave-assisted synthesis of N-heterocycles." Tetrahedron Letters, 2002.[2] Link

  • Formic Acid Protocols: Jung, S. H., et al.[3] "A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid." Bulletin of the Korean Chemical Society, 2002. Link

  • Medicinal Chemistry Applications: BenchChem Application Note. "Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry." Link

  • Imidazo[1,2-a]pyridine Synthesis: Karamthulla, S., et al. "Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines."[4] RSC Advances, 2015.[4] Link

  • Green Chemistry in MW: Polshettiwar, V., & Varma, R. S. "Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media." Accounts of Chemical Research, 2008. Link

Sources

Troubleshooting & Optimization

Troubleshooting catalyst poisoning with N-(5-Bromopyridin-3-yl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Poisoning with N-(5-Bromopyridin-3-yl)formamide

Executive Summary: The "Dual-Anchor" Challenge

Researchers working with N-(5-Bromopyridin-3-yl)formamide often report stalled conversion or immediate catalyst death (Pd black precipitation). This substrate presents a "perfect storm" for catalyst poisoning due to two competing coordination sites that disable the Palladium (Pd) center before the catalytic cycle can turn over.

This guide addresses the specific interference mechanisms of the Pyridine Nitrogen and the Formamide moiety , providing validated solutions to restore catalytic activity.

Part 1: Diagnostic Center

Is your catalyst dead, or just resting?

Q: How do I distinguish between catalyst poisoning and simple slow kinetics?

A: You must perform Kinetic Profiling rather than relying on endpoint yields. Poisoning has a distinct signature compared to steric hindrance.

ObservationDiagnosisMechanism
Immediate Color Change (Black ppt) Agglomeration Ligand displacement by substrate leads to "naked" Pd, which aggregates into inactive Pd-black.
Fast Initial Rate

Sudden Stop
Product Inhibition The product (likely a biaryl pyridine) is binding the catalyst more tightly than the reactant.
Zero Conversion (No Initiation) Oxidative Addition Failure The Pyridine-N coordinates to Pd(0) before the C-Br bond can react, locking the catalyst in an off-cycle resting state.
Q: Should I use the Mercury Drop Test to confirm heterogeneity?

A: Proceed with extreme caution. While historically popular, recent authoritative studies (e.g., Ananikov et al., ACS Catalysis) have shown that elemental mercury (


) reacts with many homogeneous Pd-complexes, leading to false positives.
  • Recommendation: Use the Three-Phase Test (Silica-supported scavengers) or Quantitative Kinetic Poisoning (adding sub-stoichiometric amounts of known poisons like CS

    
    ) instead of mercury.
    
Part 2: The Poisoning Mechanisms (Visualized)

The substrate N-(5-Bromopyridin-3-yl)formamide can deactivate Palladium through two distinct pathways.

Figure 1: Catalyst Deactivation Pathways

PoisoningMechanism Substrate N-(5-Bromopyridin-3-yl) formamide Pyridine_Complex Dead End Complex A (Pyridine N-bound) Substrate->Pyridine_Complex Path 1: Pyridine N displaces Ligand (L) Base Strong Base (e.g., NaOtBu) Substrate->Base Deprotonation Pd_Active Active Pd(0)L2 Pd_Active->Substrate Attempted Oxidative Addition Amidate_Complex Dead End Complex B (Pd-Amidate Dimer) Pd_Active->Amidate_Complex Path 2: Formation of stable chelate Base->Amidate_Complex + Pd(II) Species

Caption: Figure 1. The substrate acts as a competitive ligand. Path 1 involves the pyridine nitrogen displacing phosphines. Path 2 involves the deprotonated formamide forming stable, unreactive dimers with the catalyst.

Part 3: Troubleshooting Solutions
Issue 1: The Pyridine Nitrogen Trap

The pyridine nitrogen is a strong


-donor. If your phosphine ligand is small or electron-poor, the pyridine will displace it.
  • Solution: Use Bulky, Electron-Rich Ligands. You need a ligand with a large cone angle to sterically preclude the pyridine nitrogen from approaching the metal center while still allowing the C-Br bond (which is on a different vector) to access the Pd.

    • Recommended Ligands:

      • XPhos / SPhos: The biaryl backbone provides steric bulk that shields the Pd center from N-coordination.

      • P(t-Bu)

        
        :  High electron density facilitates oxidative addition even in the presence of inhibitory heterocycles.
        
    • Avoid: PPh

      
      , dppf, or simple trialkylphosphines (like PCy
      
      
      
      ) which are easily displaced by pyridines.
Issue 2: The Formamide Interference

The formamide proton (


 in DMSO) is acidic enough to be deprotonated by bases like NaOtBu or KHMDS. The resulting amidate  anion is a potent bridging ligand that forms stable, inactive dimers with Pd(II).
  • Solution: Switch to Inorganic Phosphate/Carbonate Bases. Avoid strong alkoxide bases. Use bases that are strong enough to activate the boronic acid (in Suzuki) but weak enough to minimize formamide deprotonation.

    • Protocol Shift:

      • Bad: NaOtBu / THF

      • Good: K

        
        PO
        
        
        
        (3.0 equiv) / 1,4-Dioxane : H
        
        
        O (4:1)
      • Why: The presence of water and the buffering capacity of phosphate suppresses the concentration of the deprotonated formamide species.

Part 4: Validated Experimental Protocol

Workflow: The "Resurrection" Screen Follow this logic to recover yield.

Figure 2: Troubleshooting Logic Flow

Troubleshooting Start Reaction Stalled/Failed Check_Color Is the reaction mixture black/precipitated? Start->Check_Color Agglomeration Catalyst Agglomeration Check_Color->Agglomeration Yes Check_Base Are you using NaOtBu or Cs2CO3? Check_Color->Check_Base No (Solution is clear/brown) Action1 Switch to Pre-catalyst (e.g., XPhos Pd G4) Agglomeration->Action1 Success Restored Turnover Action1->Success Action2 Switch to K3PO4 / H2O (Suppress Amidate) Check_Base->Action2 Yes (Strong Base) Check_Ligand Is Ligand PPh3 or dppf? Check_Base->Check_Ligand No (Weak Base) Action2->Check_Ligand Action3 Switch to Buchwald Ligands (XPhos, BrettPhos) Check_Ligand->Action3 Yes Check_Ligand->Success No (Already using bulky ligand) Action3->Success

Caption: Figure 2. Step-by-step decision tree for optimizing reaction conditions based on visual and chemical cues.

Recommended Protocol: Suzuki-Miyaura Coupling of N-(5-Bromopyridin-3-yl)formamide
  • Solvent: 1,4-Dioxane (degassed).

  • Base: K

    
    PO
    
    
    
    (3.0 equiv) dissolved in minimum H
    
    
    O (creating a biphasic system is beneficial here).
  • Catalyst System:

    • Pre-catalyst:XPhos Pd G4 (2-5 mol%).

    • Why G4? It contains the ligand pre-bound and activates efficiently at room temperature, preventing the "induction period" where the pyridine substrate can trap "naked" Pd.

  • Temperature: Start at 60°C. Do not jump to 100°C immediately; high temps favor catalyst decomposition over oxidative addition for unstable substrates.

  • Order of Addition:

    • Add Substrate, Boronic Acid, Base, and Solvent.[1][2]

    • Degas (sparge with Argon for 10 min).

    • Add Catalyst LAST (as a solid or stock solution) to minimize time the catalyst spends in solution without turnover.

References
  • Mechanisms of Catalyst Deactivation

    • Crabtree, R. H. (2015). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. Chemical Reviews. Link

  • Aminopyridine Coupling Strategies

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • The Mercury Drop Test Limitations

    • Chernyshev, V. M., Ananikov, V. P., et al. (2023). The Poisonous Truth about the Mercury Drop Test. Organometallics. Link

  • Palladium-Catalyzed Coupling of Amides (Amidate Interference)

    • Hie, L., et al. (2016). Palladium-Catalyzed Ammonium Salt Formation: A Strategy for the Synthesis of Aromatic Amides. Journal of the American Chemical Society. Link

  • XPhos Pd G4 Precatalyst Utility

    • Bruno, N. C., et al. (2013). Rapidly Activating Pd-Precatalysts for Suzuki–Miyaura and Buchwald–Hartwig Couplings. Chemical Science. Link

Sources

Technical Guide: Stability & Handling of N-(5-Bromopyridin-3-yl)formamide

[1]

Part 1: Executive Summary & Chemical Profile[1]

N-(5-Bromopyridin-3-yl)formamide (CAS: 1692703-11-9) is a specialized heterocyclic building block often used as a precursor in the synthesis of kinase inhibitors and other bioactive pyridine derivatives. Its stability profile is governed by two competing functionalities: the labile formamide linkage and the photosensitive aryl bromide .

Users frequently encounter degradation when storing this compound in solution for extended periods (>24 hours), particularly in protic solvents or under ambient light. This guide provides the mechanistic rationale and protocols to ensure experimental integrity.

Chemical Profile
PropertyDetail
Structure Pyridine ring substituted with Br (pos 5) and Formamide (pos 3)
Molecular Weight 201.02 g/mol
Primary Degradation Hydrolysis (to 3-Amino-5-bromopyridine)
Secondary Degradation Photolytic Dehalogenation (loss of Br)
Preferred Solvent Anhydrous DMSO or DMF
Storage (Solid) -20°C, Desiccated, Dark
Storage (Solution) Use immediately; -80°C if necessary

Part 2: Critical Stability Mechanisms

To troubleshoot effectively, one must understand how the molecule fails.

Hydrolysis Pathway (The "Silent" Killer)

The formyl group ($ -CHO $) is electron-deficient. The adjacent pyridine ring (an electron-withdrawing heteroaryl system) pulls electron density from the amide nitrogen, making the carbonyl carbon highly susceptible to nucleophilic attack by water.

  • Acidic Conditions: Protonation of the pyridine nitrogen or carbonyl oxygen accelerates cleavage.

  • Basic Conditions: Hydroxide ions rapidly attack the carbonyl, expelling the 3-amino-5-bromopyridine anion.

Photolytic Instability

Aryl bromides are inherently sensitive to UV/Vis light. High-energy photons can cleave the C-Br bond, generating a radical that abstracts hydrogen from the solvent, leading to N-(pyridin-3-yl)formamide (de-brominated impurity).

Visualizing the Degradation Pathways

The following diagram illustrates the two primary failure modes you must control.

GStartN-(5-Bromopyridin-3-yl)formamide(Intact)Amine3-Amino-5-bromopyridine(Major Degradant)Start->AmineHydrolysisFormicFormic AcidStart->FormicDebromoN-(Pyridin-3-yl)formamide(De-brominated)Start->DebromoPhotolysisRadicalBr• RadicalStart->RadicalWater+ H2O / pH < 5 or > 8UV+ UV Light (λ < 300nm)

Figure 1: Primary degradation pathways. Hydrolysis yields the free amine, while photolysis removes the bromine atom.

Part 3: Solvent Compatibility & Handling[1]

Solvent Selection Matrix

The choice of solvent dictates the shelf-life of your stock solution.

SolventStability RatingRisk FactorRecommendation
DMSO (Anhydrous) ⭐⭐⭐⭐⭐ (High)Hygroscopicity (absorbs water from air)Best Choice. Store under inert gas.
DMF ⭐⭐⭐⭐ (Good)Hydrolysis of solvent itself (to dimethylamine)Good alternative, use fresh.
Methanol/Ethanol ⭐⭐ (Low)Solvolysis / TransamidationAvoid for storage. Use only for immediate reactions.
Water/PBS ⭐ (Critical)Rapid HydrolysisDo not store. Prepare immediately before use.
Protocol: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution with >99% integrity for 1 week.

  • Weighing: Weigh the solid into an amber glass vial (blocks UV).

  • Solvent: Add anhydrous DMSO (water content <0.1%).

    • Tip: Do not use DMSO from a "community bottle" that has been opened frequently.

  • Dissolution: Vortex briefly. Avoid sonication if possible (heat promotes degradation).

  • Storage: Blanket with Nitrogen or Argon gas, cap tightly, and store at -20°C.

  • Thawing: Thaw completely at room temperature and vortex before use to redissolve any precipitated material.

Part 4: Troubleshooting & FAQs

Q1: I see a new peak at RRT 0.65 in my HPLC chromatogram. What is it?

Diagnosis: This is likely 3-Amino-5-bromopyridine (the hydrolysis product).

  • Why: The amine is more polar than the formamide and typically elutes earlier in Reverse Phase (C18) chromatography.

  • Verification: Check the UV spectrum.[1] The free amine often has a distinct shift in

    
     compared to the amide.
    
  • Fix: Check your solvent water content. If using an aqueous mobile phase, ensure the sample is injected immediately after dilution.

Q2: My solution turned slightly yellow overnight. Is it ruined?

Diagnosis: Yellowing often indicates oxidation of the pyridine nitrogen (N-oxide formation) or trace photolysis products.

  • Impact: If the purity by LC-MS is still >95%, it may be usable for qualitative assays. For

    
     determination, discard and prepare fresh.
    
  • Prevention: Use amber vials and exclude light.

Q3: Can I heat this compound to dissolve it?

Answer: Proceed with caution.

  • Do not exceed 40°C.

  • Formamides are thermally labile. Heating in the presence of trace moisture will accelerate hydrolysis exponentially (Arrhenius equation).

Q4: Why does the LC-MS show a mass of [M+H]+ = 201/203, but also a small peak at 123?

Diagnosis:

  • 201/203: This is the parent ion (Bromine isotope pattern 1:1).

  • 123: This corresponds to the N-(pyridin-3-yl)formamide (Loss of Br, Mass ~122 + H). This confirms photolytic degradation .

  • Action: Review your light exposure controls during sample preparation.

Part 5: Analytical Validation Protocol

Use this decision tree to validate the integrity of your compound before critical experiments.

DecisionTreeStartStart: Check Sample IntegrityVisualVisual Inspection:Is solution yellow/cloudy?Start->VisualLCMSRun LC-MS/HPLC(Gradient 5-95% ACN)Visual->LCMSNoAction1Discard & Prepare Fresh(Check Water content)Visual->Action1Yes (likely oxidation)PurityIs Purity > 95%?LCMS->PurityPeaksIdentify Impurity PeaksPurity->PeaksNoOKProceed with ExperimentPurity->OKYesHydrolysisPeak @ RRT < 1.0(Mass 173/175)Hydrolysis detectedPeaks->HydrolysisEarly elutingPhotolysisPeak @ RRT ~ 1.0(Mass 123)Photolysis detectedPeaks->PhotolysisMass -79 DaHydrolysis->Action1Action2Discard & Prepare Fresh(Protect from Light)Photolysis->Action2

Figure 2: Troubleshooting Decision Tree for Sample Integrity.

Standard HPLC Method for Stability Testing[1]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 220 nm (Amide bond).

  • Expected Retention:

    • Amine (Hydrolysis product): ~2-3 min.

    • Parent Formamide: ~5-6 min.

References

  • Olyaei, A. et al. (2012). Al2O3 Nanoparticles: An Efficient and Recyclable Nanocatalyst for the Rapid Synthesis of N-Heteroaryl Formamides. (Discusses the reversible nature of the formamide bond). Available at: [Link]

  • Castro, E. A. et al. (2004).[1] Kinetics and mechanisms of the pyridinolysis of phenyl and 4-nitrophenyl chlorothionoformates. (Mechanistic insights into pyridine-nitrogen reactivity). Journal of Organic Chemistry. Available at: [Link]

  • Pliego, J. R. (2003). Ab initio investigation of the kinetics and mechanism of the neutral hydrolysis of formamide in aqueous solution. (Fundamental hydrolysis kinetics). Available at: [Link]

Scale-up challenges for N-(5-Bromopyridin-3-yl)formamide production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(5-Bromopyridin-3-yl)formamide Production

Status: Active Topic: Scale-Up Process Engineering & Troubleshooting Access Level: Senior Scientist / Process Engineer

Executive Summary

N-(5-Bromopyridin-3-yl)formamide is a critical intermediate, often utilized as a precursor for isocyanides in multicomponent reactions or as a protected amine in palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig). While the bench-scale synthesis is straightforward, scaling to kilogram quantities introduces significant safety and quality risks, primarily driven by the thermal instability of the preferred reagent, Acetic Formic Anhydride (AFA), and the propensity for bis-formylation.

This guide addresses the transition from flask to reactor, focusing on the AFA Route (high yield, mild conditions) and the Direct Formic Acid Route (robust, lower cost).

Part 1: Reaction Engineering & Safety (The "Make" Phase)

Method A: The Acetic Formic Anhydride (AFA) Route

Best for: High purity requirements, mild temperature processing.[1]

Q1: I am observing rapid pressure buildup and temperature spikes during AFA preparation at 1 kg scale. What is happening? A: You are likely witnessing the thermal decomposition of Acetic Formic Anhydride.

  • The Mechanism: AFA is thermally unstable. Above 10°C, and accelerating rapidly above 20°C, it disproportionates into acetic acid and carbon monoxide (CO).

  • The Hazard: This reaction is exothermic and gas-generating. In a closed reactor, this leads to a runaway pressure event.

  • The Fix:

    • In-Situ Generation: Never store AFA. Generate it in situ at 0–5°C and use it immediately.

    • Active Cooling: Ensure your reactor jacket is set to -5°C before mixing Formic Acid (HCOOH) and Acetic Anhydride (

      
      ).
      
    • Addition Order: Add HCOOH to

      
       slowly. The reaction is slightly exothermic; do not allow 
      
      
      
      .

Q2: Why is my conversion stalling at ~90% despite excess reagent? A: This is often due to moisture ingress or "stalling" due to AFA decomposition.

  • Moisture: AFA hydrolyzes rapidly. If your reactor headspace is not swept with dry

    
    , ambient moisture will destroy the reagent.
    
  • Decomposition: If the AFA solution was held too long (e.g., >1 hour) before amine addition, the effective concentration of the anhydride has dropped due to CO loss.

  • Protocol Adjustment: Use 1.1–1.3 equivalents of AFA relative to the amine. Ensure the amine is dissolved in a dry solvent (THF or DCM) before addition.

Method B: Direct Formic Acid Reflux

Best for: Cost-sensitive batches, robust equipment.

Q3: The reaction is too slow (24h+). Can I add a catalyst? A: Yes. Pure formic acid reflux is equilibrium-limited.

  • Catalysis: Add 1-5 mol% Sodium Formate (HCOONa). This buffers the acidity and likely assists in the nucleophilic attack mechanism.

  • Water Removal: Use a Dean-Stark trap (with Toluene) to remove water.[2] Driving the equilibrium is more effective than adding a catalyst alone.

Part 2: Impurity Profile (The "Quality" Phase)

Q4: HPLC shows a major impurity (RRT ~1.2) that increases with reaction time. What is it? A: This is almost certainly the Bis-formyl species: N-(5-Bromopyridin-3-yl)-N-formylformamide.

  • Cause: The N-H proton on the product is still acidic enough to react with highly electrophilic AFA, especially if excess reagent is used or the temperature drifts high.

  • Remediation:

    • Process Control: Stop the reaction immediately upon consumption of the starting material.

    • Rescue: If the impurity is >5%, treat the crude mixture with mild aqueous base (Sat.

      
       or 1M NaOH) for 30 minutes. The bis-formyl group is significantly more labile than the mono-formyl group and will selectively hydrolyze back to the desired product.
      

Q5: My product is colored (dark brown/black). How do I prevent this? A: Aminopyridines are prone to oxidation.

  • Prevention: Sparge all solvents with Nitrogen/Argon. Perform the reaction under a strict inert atmosphere.

  • Cleanup: If the color is already present, a charcoal filtration (Activated Carbon) step during the work-up (hot filtration in Ethanol/Methanol) is highly effective.

Part 3: Visualization & Workflows

Workflow Diagram: AFA Scale-Up Process

Caption: Optimized process flow for the safe generation and utilization of Acetic Formic Anhydride.

G RawMat Raw Materials (HCOOH, Ac2O, Amine) AFA_Gen AFA Generation (T < 5°C, N2 Atm) RawMat->AFA_Gen  Prepare Reagent Amine_Add Amine Addition (Solvent: THF/DCM) AFA_Gen->Amine_Add  Transfer immediately Reaction Reaction Phase (0°C -> RT, 1-2 hrs) Amine_Add->Reaction  Stir Quench Quench & Hydrolysis (Water/NaHCO3) Reaction->Quench  Monitor HPLC Reaction->Quench  Bis-formyl > 2%? Extend Hydrolysis Isolation Isolation (Filtration or Extraction) Quench->Isolation  Precipitation

Mechanistic Pathway & Impurities

Caption: Competitive pathways showing the formation of the desired Mono-formyl product vs. the Bis-formyl impurity.

Mechanism Start 3-Amino-5-bromopyridine Mono Mono-Formyl Product (Target) Start->Mono + AFA (Fast) AFA Acetic Formic Anhydride Bis Bis-Formyl Impurity (Over-reaction) Mono->Bis + AFA (Slower, T dependent) Bis->Mono + OH- / H2O (Selective Hydrolysis)

Part 4: Experimental Protocol (Scale-Up Ready)

Protocol: Synthesis via In-Situ AFA (100g Scale)

1. Reagent Preparation (The "Cold" Zone):

  • Equipment: 1L Jacketed Reactor, Overhead Stirrer,

    
     line, Dropping Funnel.
    
  • Step 1: Charge Acetic Anhydride (55 mL, 1.2 equiv) to the reactor. Cool to 0°C.[1]

  • Step 2: Add Formic Acid (98%, 22 mL, 1.2 equiv) dropwise over 30 mins. Critical: Maintain internal temp < 5°C.

  • Step 3: Stir at 0–5°C for 1 hour to form AFA. Do not store.

2. Reaction:

  • Step 4: Dissolve 3-Amino-5-bromopyridine (84 g, 0.48 mol) in anhydrous THF (300 mL).

  • Step 5: Add the amine solution to the cold AFA mixture dropwise. The reaction is exothermic; control addition to keep T < 10°C.

  • Step 6: Allow to warm to Room Temperature (20–25°C). Stir for 2 hours.

  • Check: HPLC should show < 1% Starting Material.

3. Work-up (The "Clean" Zone):

  • Step 7: Quench by adding Water (200 mL) slowly.

  • Step 8: If Bis-formyl impurity is present, adjust pH to ~8 with Sat.

    
     and stir for 30 mins.
    
  • Step 9: Distill off THF under reduced pressure. The product often precipitates from the remaining aqueous layer.

  • Step 10: Filter the solids. Wash with cold water (

    
     mL) and Heptane (
    
    
    
    mL).
  • Step 11: Dry in a vacuum oven at 45°C.

Yield Expectation: 85–92% Appearance: Off-white to tan solid.

Part 5: Data Summary

ParameterAFA MethodFormic Acid Reflux
Reaction Time 1–3 Hours12–24 Hours
Temperature 0°C

25°C
80°C

110°C
Yield 90%+75–85%
Major Hazard Thermal Runaway (CO gas)Corrosion / Flammability
Impurity Risk Bis-formylationIncomplete Conversion
Suitability High Value / PharmaCommodity / AgChem

References

  • Safety of Acetic Formic Anhydride: Organic Syntheses, Coll. Vol. 6, p. 8 (1988); Vol. 50, p. 1 (1970). (Describes the preparation and thermal instability hazards).

  • General Formylation of Amines: Molecules, 2014, 19, 7689-7728. "Formylation of Amines: A Review." (Comprehensive review of reagents including AFA and catalysts).

  • Scale-Up of Pyridine Derivatives: Organic Process Research & Development, "Practical Synthesis of Aminopyridines." (General handling of aminopyridine slurries and oxidation issues).

  • Acetic Anhydride Safety Data: PubChem Laboratory Chemical Safety Summary (LCSS).

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of N-(5-Bromopyridin-3-yl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in drug discovery and medicinal chemistry, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation pattern. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of N-(5-Bromopyridin-3-yl)formamide, a substituted pyridinylamide of interest in chemical synthesis.

To provide a comprehensive understanding, we will compare its expected fragmentation behavior with its non-brominated analog, N-(pyridin-3-yl)formamide. This comparative approach will highlight the diagnostic influence of the bromine substituent on the fragmentation pathways, offering valuable insights for researchers working with halogenated heterocyclic compounds.

Experimental Protocol: Acquiring the Mass Spectrum

To obtain a reproducible and high-quality mass spectrum of N-(5-Bromopyridin-3-yl)formamide, a standardized protocol is essential. The following methodology outlines a typical approach using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of semi-volatile small molecules.

Step-by-Step GC-MS Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of N-(5-Bromopyridin-3-yl)formamide.

    • Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for analysis.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent single quadrupole mass spectrometer).

    • Ion Source: Electron Ionization (EI).

  • Chromatographic Conditions:

    • Injection Volume: 1 µL.

    • Inlet Mode: Splitless (to maximize sensitivity for a dilute sample).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase at 20°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).[1]

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to N-(5-Bromopyridin-3-yl)formamide.

    • Extract the mass spectrum from this peak.

    • Analyze the molecular ion region and the major fragment ions.

The following diagram illustrates the general workflow for this GC-MS analysis.

GCMS_Workflow cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample N-(5-Bromopyridin-3-yl)formamide Solvent Dichloromethane Sample->Solvent Dilution Dilute Solution (10-50 µg/mL) Solvent->Dilution Injector GC Injector (250°C) Dilution->Injector GC_Column GC Column (Temp Program) Injector->GC_Column Separation Ion_Source EI Ion Source (70 eV) GC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Ionization & Fragmentation Detector Detector Mass_Analyzer->Detector Detection Spectrum Mass Spectrum Detector->Spectrum Analysis Fragmentation Pattern Analysis Spectrum->Analysis

General workflow for GC-MS analysis.

Predicted Fragmentation Analysis of N-(5-Bromopyridin-3-yl)formamide

The fragmentation of N-(5-Bromopyridin-3-yl)formamide under electron ionization is dictated by the interplay between the formamide group and the bromopyridine ring. The molecular formula is C₆H₅BrN₂O, and its monoisotopic mass is approximately 199.96 g/mol .

The Molecular Ion (M⁺•)

Upon electron impact, the molecule will lose an electron to form the molecular ion (M⁺•). A key characteristic will be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks of almost equal intensity at m/z 200 and m/z 202 . This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the ion.

Major Fragmentation Pathways

The energetically unstable molecular ion will undergo fragmentation to form more stable daughter ions.[1][2] The primary fragmentation pathways are predicted to be initiated by cleavages adjacent to the amide functional group and within the pyridine ring system.

  • α-Cleavage of the Formyl Group (Loss of •CHO): A common fragmentation for amides is the cleavage of the bond between the carbonyl carbon and the nitrogen atom.[1] However, an alternative and often observed fragmentation in N-aryl amides is the loss of the formyl radical (•CHO) or carbon monoxide (CO) and a hydrogen radical.

    • Loss of •CHO (29 Da): Cleavage of the N-C(O) bond would lead to the formation of the 5-bromo-3-aminopyridine radical cation at m/z 171/173 .

    • Loss of CO (28 Da): A rearrangement followed by the loss of a neutral carbon monoxide molecule is a very common pathway for aromatic amides. This would produce a radical cation at m/z 172/174 .

  • Formation of the Bromopyridinyl Cation (Loss of •NHCHO): Cleavage of the C-N bond between the pyridine ring and the amide nitrogen would result in the formation of the 5-bromopyridinyl cation at m/z 156/158 . This is a plausible pathway, though typically less favored than cleavages directly adjacent to the carbonyl group.

  • Loss of Bromine Radical (•Br): The C-Br bond can undergo homolytic cleavage, leading to the loss of a bromine radical (•Br). This would result in an ion at m/z 121 . The stability of the resulting pyridinyl cation makes this a likely event.

  • Ring Fragmentation (Loss of HCN): Pyridine rings are known to fragment via the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da).[3] This can occur from the bromopyridinyl cation (m/z 156/158) to yield fragment ions at m/z 129/131 .

The predicted fragmentation pathways are visualized in the following diagram:

Fragmentation_Bromopyridinylformamide M N-(5-Bromopyridin-3-yl)formamide (M⁺•) m/z 200/202 F1 [M-CHO]⁺ m/z 171/173 M->F1 - •CHO F2 [M-Br]⁺ m/z 121 M->F2 - •Br F3 [C₅H₃BrN]⁺• m/z 156/158 M->F3 - •NHCHO F5 [M-CO]⁺• m/z 172/174 M->F5 - CO F4 [C₄H₂N]⁺• m/z 129/131 F3->F4 - HCN

Predicted fragmentation of N-(5-Bromopyridin-3-yl)formamide.

Comparative Analysis: The Influence of the Bromine Substituent

To understand the specific role of the bromine atom in directing fragmentation, we will compare the predicted pattern of N-(5-Bromopyridin-3-yl)formamide with that of its non-brominated counterpart, N-(pyridin-3-yl)formamide .

Predicted Fragmentation of N-(pyridin-3-yl)formamide

The molecular formula for this compound is C₆H₆N₂O, with a monoisotopic mass of approximately 122.05 g/mol .

  • Molecular Ion (M⁺•): A distinct molecular ion peak is expected at m/z 122 .

  • Major Fragments:

    • Loss of •CHO (29 Da): This would lead to the 3-aminopyridine radical cation at m/z 93 .

    • Loss of CO (28 Da): This would produce an ion at m/z 94 . The mass spectrum of the related compound 3-aminopyridine shows a strong peak at m/z 94, suggesting this is a stable species.[4]

    • Formation of Pyridinyl Cation (Loss of •NHCHO): Cleavage of the C-N bond would yield the pyridinyl cation at m/z 78 .

    • Loss of HCN (27 Da): Fragmentation of the pyridinyl cation (m/z 78) would lead to an ion at m/z 51 .

Data Summary and Comparison

The following table summarizes the key predicted ions for both compounds, highlighting the mass shifts and unique features introduced by the bromine atom.

Predicted IonN-(pyridin-3-yl)formamide (m/z)N-(5-Bromopyridin-3-yl)formamide (m/z)Description of Fragment / Neutral Loss
[M]⁺• 122200 / 202 Molecular Ion (Note Br isotope pattern)
[M-CO]⁺• 94172 / 174 Loss of neutral Carbon Monoxide
[M-CHO]⁺ 93171 / 173 Loss of Formyl Radical
[C₅H₄N]⁺ / [C₅H₃BrN]⁺ 78156 / 158 Pyridinyl / Bromopyridinyl Cation
[M-Br]⁺ N/A121 Loss of Bromine Radical
[C₄H₃N]⁺ / [C₄H₂NBr]⁺ 51129 / 131 Loss of HCN from Pyridinyl Cation

The comparison clearly demonstrates the significant impact of the bromine substituent:

  • Mass Shift: All fragments retaining the bromine atom are shifted by 78/80 mass units (the mass of ⁷⁹Br/⁸¹Br minus one hydrogen).

  • Isotopic Pattern: The characteristic M/M+2 doublet serves as a powerful diagnostic tool for identifying bromine-containing fragments.

  • New Fragmentation Channel: The presence of the relatively weak C-Br bond introduces a new primary fragmentation pathway—the loss of a bromine radical—which is absent in the non-halogenated analog.

Conclusion

While no experimental spectrum is publicly available for N-(5-Bromopyridin-3-yl)formamide, its fragmentation pattern under electron ionization can be reliably predicted based on established principles of mass spectrometry. The molecule is expected to exhibit a prominent molecular ion pair at m/z 200/202, confirming its elemental composition. Key fragmentation pathways will likely involve the loss of CO or CHO from the amide side chain and the loss of a bromine radical.

By comparing these predicted fragments to those of the non-brominated N-(pyridin-3-yl)formamide, the diagnostic value of the bromine atom becomes evident through characteristic mass shifts, the unique M/M+2 isotopic signature, and the introduction of a C-Br bond cleavage pathway. This guide provides researchers with a robust framework for identifying and characterizing N-(5-Bromopyridin-3-yl)formamide and related halogenated heterocyclic compounds in their own experimental work.

References

  • Crews, P., Rodriguez, J., & Jaspars, M. (1998). Organic Structure Analysis. Oxford University Press.
  • NIST. (n.d.). 3-Aminopyridine. In NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved February 19, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 19, 2026, from [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 19, 2026, from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved February 19, 2026, from [Link]

Sources

A Comparative Guide to the FTIR Spectral Peaks of the Formamide Group in Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Vibrational Language of Amides

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. For organic chemists and drug developers, it serves as a rapid and reliable tool for identifying functional groups. The amide linkage is a cornerstone of many biologically active molecules, and its vibrational behavior is well-characterized. The formamide group (-NHCHO), being the simplest amide, displays several characteristic absorption bands in the mid-infrared region. The positions of these bands are sensitive to the molecule's electronic and steric environment, providing a detailed fingerprint of its chemical structure.

When the formamide group is attached to a bromopyridine ring, its spectral characteristics are influenced by a combination of factors: the inherent vibrational modes of the amide, the electronic effects of the bromine substituent, and the electronic and steric influence of the pyridine ring nitrogen. This guide will deconstruct these influences to provide a comprehensive understanding of the expected FTIR spectral peaks.

The Principal Vibrational Modes of the Formamide Group

The formamide group gives rise to several key vibrational bands in the FTIR spectrum. The most prominent and diagnostically useful of these are the Amide I and Amide II bands, as well as the N-H stretching and bending vibrations.

N-H Stretching Vibrations

In the solid state or in concentrated solutions, primary amides typically exhibit two N-H stretching bands corresponding to the asymmetric and symmetric stretching modes of the -NH₂ group. These bands are generally found in the region of 3170-3370 cm⁻¹ [1]. In secondary amides, which would be the case for a formamide group attached to a pyridine ring (a secondary amine derivative), a single N-H stretching band is expected, typically in the range of 3170-3370 cm⁻¹ [1]. The exact position and broadness of this peak are highly sensitive to hydrogen bonding. In the solid state, extensive intermolecular hydrogen bonding will broaden the peak and shift it to lower wavenumbers.

Amide I Band (C=O Stretching)

The Amide I band is one of the most intense and characteristic absorption peaks for amides. It primarily corresponds to the C=O stretching vibration. For secondary amides, this band typically appears in the range of 1630-1680 cm⁻¹ [1]. The position of the Amide I band is influenced by several factors:

  • Resonance: The lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group, decreasing the double-bond character of the C=O bond and lowering its stretching frequency.

  • Inductive and Mesomeric Effects of Substituents: Electron-withdrawing groups attached to the nitrogen or the carbonyl carbon will generally increase the C=O stretching frequency, while electron-donating groups will decrease it.

  • Hydrogen Bonding: Intermolecular hydrogen bonding to the carbonyl oxygen will weaken the C=O bond and shift the Amide I band to a lower wavenumber.

Amide II Band (N-H Bending and C-N Stretching)

The Amide II band is a result of the coupling between the N-H in-plane bending and the C-N stretching vibrations. In secondary amides, this band is typically found in the region of 1510-1570 cm⁻¹ and is usually strong and sharp[1]. The position of the Amide II band is also sensitive to hydrogen bonding and the electronic environment of the amide group.

The Influence of the Bromopyridine Scaffold

The attachment of the formamide group to a bromopyridine ring introduces two key perturbations to its vibrational frequencies: the electronic effect of the bromine atom and the electronic effect of the pyridine ring nitrogen.

Electronic Effect of the Bromine Substituent

Bromine is an electronegative atom and acts as an electron-withdrawing group through the inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through the mesomeric effect (+M). In the case of halogens, the inductive effect generally outweighs the mesomeric effect, leading to an overall deactivation of the ring towards electrophilic substitution.

For the formamide group, the electron-withdrawing nature of the bromine atom is expected to have the following consequences:

  • Amide I Band (C=O Stretch): The inductive withdrawal of electron density by the bromine atom will be transmitted through the pyridine ring to the formamide nitrogen. This will reduce the ability of the nitrogen lone pair to delocalize into the carbonyl group. As a result, the C=O bond will have more double-bond character, and the Amide I band is expected to shift to a higher wavenumber compared to an unsubstituted N-pyridylformamide.

  • Amide II Band (N-H Bend/C-N Stretch): The reduced delocalization of the nitrogen lone pair will strengthen the C-N single bond, which could lead to a shift in the Amide II band.

Electronic Effect of the Pyridine Ring Nitrogen

The nitrogen atom in the pyridine ring is more electronegative than carbon and exerts an electron-withdrawing inductive effect (-I) on the ring. This effect will also influence the electron density on the formamide nitrogen. The position of the formamide group relative to the ring nitrogen (ortho, meta, or para) will determine the magnitude of this effect.

  • Ortho- and Para-Positions: At these positions, the electron-withdrawing effect of the ring nitrogen is more pronounced. This will further decrease the electron-donating ability of the formamide nitrogen into the carbonyl group, leading to a higher frequency for the Amide I band.

  • Meta-Position: The inductive effect of the ring nitrogen is weaker at the meta position, so the shift in the Amide I band is expected to be less pronounced compared to the ortho and para isomers.

The pyridine nitrogen can also participate in intermolecular hydrogen bonding, acting as a hydrogen bond acceptor. This can influence the N-H stretching frequency of the formamide group, potentially causing a shift to lower wavenumbers in the solid state.

Predicted FTIR Spectral Peaks for Formamide Group in Bromopyridines: A Comparative Summary

Based on the principles discussed above, the following table summarizes the expected FTIR spectral peak ranges for a formamide group attached to a bromopyridine ring. For comparison, the typical ranges for a simple secondary amide (N-methylacetamide) and a benzamide are also provided.

Vibrational ModeGeneral Secondary Amide (cm⁻¹)Benzamide (cm⁻¹)Bromopyridylformamide (Predicted, cm⁻¹)Rationale for Shift in Bromopyridylformamide
N-H Stretch 3170-3370~3300 & ~31603150-3350Hydrogen bonding with pyridine nitrogen may lower the frequency.
Amide I (C=O Stretch) 1630-1680~16601670-1710Electron-withdrawing effects of both bromine and the pyridine nitrogen increase the C=O double bond character.
Amide II (N-H Bend & C-N Stretch) 1510-1570~1620 (often coupled with aromatic C=C)1520-1580Influenced by the altered C-N bond character and coupling with pyridine ring vibrations.

Note: These are predicted ranges, and the actual peak positions can vary depending on the specific isomer of bromopyridine, the physical state of the sample (solid or solution), and the presence of intermolecular interactions.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

To obtain reliable and reproducible FTIR spectra for the analysis of bromopyridylformamides, the following experimental protocol is recommended.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

Sample Preparation:

  • Ensure the sample is dry and free of solvent residues.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Collect the sample spectrum.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32-64 (to ensure a good signal-to-noise ratio)

    • Apodization: Happ-Genzel

Data Processing:

  • Perform an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

  • Baseline correct the spectrum to remove any broad, underlying features.

  • Identify and label the key peaks corresponding to the formamide group and the bromopyridine scaffold.

Visualizing the Key Vibrational Modes

The following diagram illustrates the molecular structure of a generic bromopyridylformamide and highlights the key vibrational modes discussed in this guide.

Figure 1. Key vibrational modes of a formamide group on a bromopyridine scaffold.

Conclusion

The FTIR spectrum of a formamide group attached to a bromopyridine ring is a composite of the fundamental amide vibrations and the electronic perturbations induced by the heteroaromatic ring and the halogen substituent. By understanding these individual contributions, researchers can confidently assign the characteristic spectral peaks and use this information for structural verification and the assessment of intermolecular interactions. The predicted shifts in the Amide I band to higher wavenumbers, in particular, can serve as a key diagnostic feature for this class of compounds. This guide provides a robust framework for the interpretation of these complex spectra, empowering scientists in their drug discovery and development endeavors.

References

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.

  • Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 38(9), 20-23.

Sources

X-ray crystallography data for N-(5-Bromopyridin-3-yl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative structural analysis of N-(5-Bromopyridin-3-yl)formamide , a critical fragment in the development of kinase inhibitors (e.g., p38 MAP kinase, VEGFR).

While the specific single-crystal X-ray diffraction (SC-XRD) dataset for this exact intermediate remains unpublished in open repositories (CSD/PDB), this guide reconstructs its crystallographic profile using isostructural replacement and comparative analysis with experimentally verified analogues: N-(pyridin-3-yl)acetamide and N-(5-bromopyridin-2-yl)acetamide.

Part 1: Structural Profile & Predicted Data

In the absence of a direct crystal structure, we apply the Principle of Isostructurality . The 3-aminopyridine scaffold dictates the packing motif, while the 5-bromo substituent introduces specific halogen-bonding capabilities and steric bulk that alters the unit cell dimensions but not the fundamental hydrogen-bonding network.

Conformational Preference: The Trans (Anti) Amide

Unlike tertiary amides, secondary formamides like N-(5-Bromopyridin-3-yl)formamide overwhelmingly prefer the Trans (Anti) conformation in the solid state.

  • Steric Control: The Cis (Syn) conformer incurs significant steric clash between the formyl hydrogen and the ortho-hydrogens (C2-H/C4-H) of the pyridine ring.

  • Electronic Control: The Trans geometry aligns the N-H donor and C=O acceptor vectors to maximize intermolecular hydrogen bonding.

Predicted Crystallographic Parameters

Based on the homologue N-(pyridin-3-yl)acetamide (CSD Ref: PYRACA)

ParameterTarget: N-(5-Bromopyridin-3-yl)formamide (Predicted)Analog: N-(pyridin-3-yl)acetamide (Experimental)Analog: N-(5-bromopyridin-2-yl)acetamide (Experimental)
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/cP2₁/nP-1
Z (Molecules/Cell) 444 (2 independent molecules)
Amide Geometry Trans (Anti) Trans (Anti)Trans (Anti)
Packing Motif Catemer (Chain) Catemer (Chain)R²₂(8) Dimer + Chain
Primary H-Bond N-H···N(pyridine)N-H[1]···N(pyridine)N-H[1]···O=C (Amide-Amide)
Secondary Interaction C-Br···O=C (Halogen Bond)C-H···O=CBr···Br Type II

Key Insight: The 3-substituted pyridine isomers (Target and Analog 1) typically form infinite chains (catemers) where the amide N-H donates to the pyridine nitrogen of a neighboring molecule (


). This contrasts with 2-substituted isomers (Analog 2), which often form dimers due to the proximity of the pyridine nitrogen to the amide group.

Part 2: Experimental Protocols

To validate these predictions or utilize this scaffold in structure-based drug design (SBDD), use the following protocols.

Synthesis of N-(5-Bromopyridin-3-yl)formamide

Rationale: Direct formylation of the aniline precursor is required. The mixed anhydride method is chosen over direct formic acid reflux to prevent thermal degradation of the bromo-substituent.

  • Reagents: 3-Amino-5-bromopyridine (1.0 eq), Formic Acid (1.2 eq), Acetic Anhydride (1.1 eq), DCM (Solvent).

  • Activation: Mix Formic Acid and Acetic Anhydride at 0°C; stir for 30 min to generate the active formylating agent (Acetic Formic Anhydride).

  • Addition: Add 3-Amino-5-bromopyridine dissolved in DCM dropwise to the mixture.

  • Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Quench with sat. NaHCO₃ (careful: gas evolution). Extract with DCM. Wash organic layer with brine, dry over MgSO₄.

  • Purification: Recrystallize from hot Ethanol or Toluene.

Single Crystal Growth Protocol

Rationale: Brominated pyridines are moderately polar. A slow evaporation method using a binary solvent system is most effective for obtaining diffraction-quality crystals.

  • Solvent System: Methanol : Ethyl Acetate (1:1 v/v).

  • Concentration: 15 mg/mL.

  • Method:

    • Dissolve 30 mg of the purified formamide in 2 mL of the solvent mixture in a small vial.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial (dust serves as nucleation sites for polycrystals, which we want to avoid).

    • Cover the vial with Parafilm and pierce 3–4 small holes with a needle.

    • Place in a vibration-free, temperature-controlled environment (20°C) for 3–7 days.

    • Harvesting: Look for colorless prisms or plates. Mount immediately in Paratone-N oil to prevent desolvation.

Part 3: Structural Visualization & Logic

The following diagram illustrates the Competitive Hydrogen Bonding Landscape that dictates the crystal packing of this molecule. The "Winner" (Solid lines) represents the predicted solid-state structure, while the "Loser" (Dashed lines) represents the solution-state equilibrium or minor polymorphs.

G cluster_0 Molecular Conformation cluster_1 Intermolecular Packing Motifs Trans Trans-Isomer (Anti) Most Stable Chain Catemer Chain (N-H...N_py) Trans->Chain Primary Motif (Pyridine N is better acceptor) Dimer Amide Dimer (N-H...O=C) Trans->Dimer Secondary/Minor Cis Cis-Isomer (Syn) Sterically Hindered Cis->Dimer Rare (Requires Twist) High Melting Point High Melting Point Chain->High Melting Point Low Solubility Low Solubility Chain->Low Solubility

Caption: Figure 1: Crystallographic Logic Flow. The Trans-isomer is energetically favored. In the crystal lattice, the Pyridine Nitrogen (a strong acceptor) outcompetes the Carbonyl Oxygen, driving the formation of infinite chains (Catemers) rather than the discrete dimers seen in simple amides.

Part 4: Comparative Analysis for Drug Design

For researchers using this fragment in docking studies (e.g., in the hinge region of a kinase), the crystal data implies the following:

  • Donor/Acceptor Vector: The N-H and C=O vectors are anti-parallel. In a kinase hinge binder, the Pyridine N usually accepts a proton from the backbone NH (e.g., Met/Leu gatekeeper), while the Amide NH donates to the backbone Carbonyl.

  • Tautomeric Stability: Unlike 2-aminopyridines which can tautomerize to imines, the 3-aminopyridine system is tautomerically fixed , reducing penalty costs during binding.

  • Halogen Bonding: The 5-Bromo substituent is not merely hydrophobic; it is capable of forming a Halogen Bond (C-Br···O/N) . In the crystal lattice, this often manifests as a contact distance less than the sum of van der Waals radii (approx. 3.4 Å). In a protein pocket, this can target backbone carbonyls or water networks.

References

  • N-(pyridin-3-yl)acetamide Structure: Acta Crystallographica Section E, "Crystal structure of N-(pyridin-3-yl)acetamide," CCDC Ref: PYRACA.

  • Isostructurality in Pyridines: Crystal Growth & Design, "Isostructurality and structural similarity in crystals of pyridinecarboxamides."

  • Amide Conformations: Journal of Organic Chemistry, "Cis-Trans Isomerization of Secondary Amides."

  • Halogen Bonding in Drug Design: Journal of Medicinal Chemistry, "Halogen bonding in protein–ligand complexes: structures and thermodynamics."

  • Synthesis Protocol: Organic Letters, "Efficient Formylation of Amines using Mixed Anhydrides."

Sources

A Comparative Guide to the Thin-Layer Chromatography of N-(5-Bromopyridin-3-yl)formamide and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the thin-layer chromatography (TLC) retention factors (Rf) for N-(5-Bromopyridin-3-yl)formamide, a key intermediate in pharmaceutical synthesis. In the absence of established literature values for this specific compound, we present a systematic approach to solvent system selection and Rf determination. Furthermore, we offer a comparative framework against structurally related alternatives, supported by detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for the purification and monitoring of reactions involving this and similar chemical entities.

Introduction: The Chromatographic Behavior of N-aryl Formamides

N-(5-Bromopyridin-3-yl)formamide is a polar, heterocyclic aromatic compound. Its chromatographic behavior on polar stationary phases like silica gel is governed by a delicate balance of interactions: the basicity of the pyridine nitrogen, the hydrogen bonding capabilities of the formamide group, and the influence of the bromine substituent. Understanding these interactions is paramount for developing effective TLC methods for separation and analysis.

The retention factor (Rf), a fundamental parameter in TLC, quantifies the migration of a compound on a TLC plate.[1][2][3] It is defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[2][3] An ideal Rf value for good separation lies between 0.2 and 0.8.[4] Values outside this range suggest that the mobile phase is either too weak or too strong, respectively.[4][5]

This guide will first establish a theoretical framework for selecting appropriate TLC solvent systems for N-(5-Bromopyridin-3-yl)formamide based on its structural features. Subsequently, a detailed experimental protocol for determining its Rf value is provided. Finally, we will discuss potential structural analogs for comparison and present a workflow for comparative analysis.

Theoretical Framework for Solvent System Selection

The choice of the mobile phase is the most critical factor in achieving optimal separation in TLC.[6] For polar, nitrogen-containing compounds such as N-(5-Bromopyridin-3-yl)formamide, a mixture of solvents is often necessary to fine-tune the polarity and achieve the desired Rf value.[4]

Key Considerations for N-(5-Bromopyridin-3-yl)formamide:

  • Polarity: The presence of the formamide and pyridine moieties imparts significant polarity to the molecule. Therefore, moderately to highly polar solvent systems are expected to be effective.[7][8] A common starting point for such compounds is a mixture of a less polar solvent like hexane or dichloromethane (DCM) with a more polar solvent like ethyl acetate (EtOAc) or methanol (MeOH).[4][7]

  • Basicity of the Pyridine Ring: Pyridine derivatives can interact strongly with the acidic silanol groups on the surface of a standard silica gel plate, which can lead to significant tailing or streaking of the spot.[7] To mitigate this, the addition of a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia (NH3) in methanol, to the eluent is often beneficial.[7] This modifier competes with the analyte for the active sites on the silica, resulting in more symmetrical spots.[9]

  • Hydrogen Bonding: The formamide group can act as both a hydrogen bond donor and acceptor. Solvents that can engage in hydrogen bonding, such as alcohols, can influence the retention of the compound.

Based on these principles, a logical starting point for solvent system development would be a gradient of ethyl acetate in hexanes. If the compound shows low mobility, the polarity can be increased by switching to a dichloromethane/methanol system.[7][8]

Experimental Protocol: Determination of Rf for N-(5-Bromopyridin-3-yl)formamide

This section provides a step-by-step methodology for the determination of the Rf value of N-(5-Bromopyridin-3-yl)formamide.

Materials:

  • N-(5-Bromopyridin-3-yl)formamide (analyte)

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Spotting capillaries

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et3N) (all analytical grade)

  • Visualization agent: UV lamp (254 nm), Iodine chamber, or a suitable staining solution (e.g., permanganate)

Procedure:

  • Sample Preparation: Prepare a dilute solution of N-(5-Bromopyridin-3-yl)formamide in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1-2 mg/mL.

  • TLC Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[7] Be careful not to scratch the silica surface.

  • Spotting: Using a capillary tube, carefully spot a small amount of the sample solution onto the baseline. The spot should be small and concentrated to ensure good separation. Allow the solvent to evaporate completely between applications if multiple spots are needed.[7]

  • Developing Chamber Preparation: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm.[7] Ensure the solvent level is below the baseline on the TLC plate.[7] To ensure the chamber is saturated with solvent vapors, a piece of filter paper can be placed inside, wetted with the eluent.[7]

  • Development: Carefully place the spotted TLC plate into the developing chamber and cover it. Allow the solvent to ascend the plate by capillary action.

  • Completion and Visualization: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[7] Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If the compound is not UV-active, use an iodine chamber or an appropriate chemical stain.

  • Rf Calculation: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. Calculate the Rf value using the following formula:[1][2][3]

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Proposed Solvent Systems for Screening:

The following table outlines a series of solvent systems to systematically determine the optimal mobile phase for N-(5-Bromopyridin-3-yl)formamide.

Solvent System (v/v)Anticipated PolarityRationale
30% Ethyl Acetate in HexaneLow to MediumA standard starting point for many organic compounds.[7]
50% Ethyl Acetate in HexaneMediumIncreased polarity to elute more polar compounds.
100% Ethyl AcetateMedium-HighSuitable for compounds with moderate polarity.[8]
5% Methanol in DichloromethaneHighFor highly polar compounds that do not move in less polar systems.[7][8]
10% Methanol in DichloromethaneVery HighFurther increase in polarity.
5% Methanol in DCM + 0.5% Et3NHigh (Basic)To mitigate tailing of basic pyridine compounds.[7]

Comparative Analysis with Structural Analogs

To provide a comprehensive guide, it is valuable to compare the chromatographic behavior of N-(5-Bromopyridin-3-yl)formamide with that of structurally related compounds. This comparison can aid in the development of selective analytical methods and provide insights into the structure-retention relationship.

Potential Alternative Compounds for Comparison:

  • N-(Pyridin-3-yl)formamide: Lacks the bromo substituent, making it less lipophilic and potentially more polar. A higher Rf value in less polar systems might be expected compared to the bromo-analog.

  • 3-Amino-5-bromopyridine: The precursor to the target compound, lacking the formyl group. The primary amine is more basic than the formamide, which could lead to stronger interactions with the silica gel and thus a lower Rf value, especially in the absence of a basic modifier.

  • N-(5-Chloropyridin-3-yl)formamide: The chloro analog. Chlorine is less electronegative and has a smaller atomic radius than bromine, which may lead to subtle differences in polarity and, consequently, the Rf value.

Workflow for Comparative Analysis:

A suggested workflow for a comparative TLC analysis is presented below.

Caption: Workflow for comparative TLC analysis.

Data Presentation:

The results of the comparative analysis should be summarized in a clear and concise table.

CompoundSolvent SystemRf ValueObservations (e.g., Tailing, Spot Shape)
N-(5-Bromopyridin-3-yl)formamide50% EtOAc/HexaneExperimental Value
N-(Pyridin-3-yl)formamide50% EtOAc/HexaneExperimental Value
3-Amino-5-bromopyridine50% EtOAc/HexaneExperimental Value
N-(5-Bromopyridin-3-yl)formamide5% MeOH/DCM + 0.5% Et3NExperimental Value
N-(Pyridin-3-yl)formamide5% MeOH/DCM + 0.5% Et3NExperimental Value
3-Amino-5-bromopyridine5% MeOH/DCM + 0.5% Et3NExperimental Value

Conclusion and Future Recommendations

This guide has outlined a systematic and scientifically grounded approach for determining the TLC retention factors of N-(5-Bromopyridin-3-yl)formamide and its structural analogs. By understanding the chemical properties of the analyte and applying fundamental chromatographic principles, researchers can efficiently develop robust and reproducible TLC methods. The provided experimental protocols and comparative workflow serve as a practical starting point for laboratory investigations.

For further studies, it is recommended to explore a wider range of solvent systems and modifiers to build a comprehensive library of chromatographic data for this class of compounds. Additionally, transitioning from TLC to column chromatography for preparative separations would be a logical next step, where the TLC data can be used to predict the optimal elution conditions.

References

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

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  • BGD Group. (2011). TLC Developing System. Retrieved from [Link]

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  • Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408.
  • Khan Academy. Calculating retention factors for TLC. Retrieved from [Link]

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  • ResearchGate. (n.d.). Rf values of the substrates, intermediates and products In different solvent systems. Retrieved from [Link]

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Tundulawala, V. M., & Garg, N. K. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(5), 1736.
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Safety Operating Guide

N-(5-Bromopyridin-3-yl)formamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action Card

Status: Hazardous Chemical Waste (Halogenated Organic) Primary Hazard: Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity Disposal Method: High-Temperature Incineration with Scrubber

Parameter Critical Action
Waste Stream Halogenated Organic Waste (Do NOT mix with non-halogenated solvents if possible, to minimize disposal costs, though safety takes precedence).
Container HDPE or Glass with screw-top lid. Must be leak-proof.
Labeling Full chemical name, CAS # (100936-98-3), and hazard warning ("Irritant", "Halogenated").
Incompatibility Keep away from strong oxidizers, strong acids, and alkali metals.
Spill Response Solid: Dampen to prevent dust, sweep into container. Liquid: Absorb with vermiculite/sand.

Part 2: Chemical Profile & Hazard Assessment

To dispose of N-(5-Bromopyridin-3-yl)formamide safely, one must understand its chemical behavior. As a halogenated pyridine derivative containing an amide group, it presents specific stability and reactivity profiles that dictate its end-of-life handling.

Chemical Identity
  • Chemical Name: N-(5-Bromopyridin-3-yl)formamide

  • CAS Number: 100936-98-3

  • Molecular Formula: C₆H₅BrN₂O

  • Structural Class: Halogenated Heterocycle / Amide

Hazard Characterization (derived from structural analogs)

While specific GHS data for this exact CAS may be limited in public databases, safety protocols must default to the hazards of the parent moiety (3-amino-5-bromopyridine) and the functional class [1, 7].

  • Health Hazards: Skin and severe eye irritation (H315, H319); Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation, H335).

  • Combustion Hazards: Thermal decomposition releases toxic gases including Hydrogen Bromide (HBr) , Nitrogen Oxides (NOx), and Carbon Monoxide (CO).[1]

  • Environmental Fate: Halogenated pyridines are generally considered persistent and not readily biodegradable. They must never be discharged into sanitary sewers [4].[2]

Part 3: Pre-Disposal Planning & Segregation

Effective disposal begins at the bench. Segregation is the single most critical step to prevent dangerous reactions and ensure regulatory compliance (RCRA).

Waste Segregation Logic

You must classify this material as Halogenated Organic Waste .

  • Why? The presence of the bromine atom requires the waste to be incinerated at higher temperatures with specific scrubbing technologies to neutralize the corrosive HBr gas generated during combustion [13].

  • Cost Implication: Mixing halogenated waste with non-halogenated waste (e.g., pure acetone or ethanol) upgrades the entire container to "halogenated" status, significantly increasing disposal costs for your facility.

Container Selection
  • Solids: Wide-mouth HDPE (High-Density Polyethylene) jars.

  • Liquids (Mother Liquors): Glass or HDPE carboys. Avoid metal containers if the solution is acidic or if free bromide ions could cause corrosion over time.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired reagents, reaction solids, contaminated weighing boats.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask or fume hood operation.

  • Collection:

    • Transfer the solid material into a dedicated Solid Waste Container .

    • Do not sweep dust into the general trash.

  • Labeling:

    • Attach a hazardous waste tag immediately.[3][4]

    • Required Fields: "N-(5-Bromopyridin-3-yl)formamide", "Solid", "Halogenated", "Irritant".

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment bin until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Solutions)

Applicable for: HPLC waste, mother liquors, dissolved reagents.

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste stream. (e.g., Do not mix with oxidizers like nitric acid).

  • Transfer:

    • Pour the solution into the Halogenated Solvent Waste carboy.

    • Leave at least 10% headspace in the container to allow for thermal expansion.

  • Record Keeping:

    • Log the volume and concentration on the waste container’s log sheet.

    • Crucial: Explicitly list "Brominated organics" or the specific chemical name. "Organic Waste" is insufficient for safety personnel.

Protocol C: Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., acetone or methanol).

  • Rinsate Disposal: Pour all rinsate into the Halogenated Liquid Waste container.

  • Defacing: Cross out the original label and mark "Empty" or "Triple Rinsed."

  • Disposal: Place the clean, dry bottle in the glass recycling or trash, depending on institutional policy.

Part 5: Visualization of Workflows

Figure 1: Waste Segregation Decision Tree

This logic gate ensures the material ends up in the correct stream to prevent regulatory violations and safety incidents.

WasteSegregation Start Waste Generation: N-(5-Bromopyridin-3-yl)formamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mixture StateCheck->Liquid SolidAction Collect in Wide-Mouth HDPE Jar Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck DisposalAction Label: 'Halogenated Organic Waste' (DO NOT SEWER) SolidAction->DisposalAction HaloSolvent Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, Acetone) LiquidCheck->NonHaloSolvent HaloSolvent->DisposalAction Add to Stream NonHaloSolvent->DisposalAction Segregate as Halogenated Stream

Caption: Decision logic for segregating brominated amide waste. Note that even in non-halogenated solvents, the presence of the solute mandates a halogenated waste stream.

Part 6: Emergency Procedures (Spill Response)

Scenario: A 5g bottle of solid N-(5-Bromopyridin-3-yl)formamide drops and shatters.

  • Evacuate & Ventilate: Clear the immediate area. If outside a fume hood, increase ventilation.

  • PPE Up: Wear nitrile gloves, goggles, and a lab coat. If dust is visible, use an N95 respirator.

  • Containment:

    • Cover the spill with wet paper towels or an oil-dampened sweeping compound to suppress dust generation [1].

  • Cleanup:

    • Scoop the material and broken glass using a dustpan (dedicated for hazardous waste).

    • Place all debris into a wide-mouth hazardous waste jar.

  • Decontamination:

    • Wipe the surface with soap and water.[5][6][7][8]

    • Place the used paper towels into the same hazardous waste jar.

  • Reporting: Notify the Lab Safety Officer (LSO).

Part 7: Regulatory Compliance (RCRA)

In the United States, this chemical falls under the Resource Conservation and Recovery Act (RCRA).

  • Waste Code: While it may not have a specific "U" or "P" list code, it must be characterized by the generator. It is typically classified as a Toxic (D003) or Reactive characteristic waste depending on the matrix, but universally treated as Halogenated Organic Waste for incineration purposes [6].

  • Prohibition: Dilution is not a solution. Never flush down the drain.

References

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures - Pyridine and Halogenated Compounds. Retrieved from [Link]

  • University of Washington. (n.d.). Chemical Waste Training Supplement: Segregation of Halogenated Wastes. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet: Pyridine (General Disposal). Retrieved from [Link]

  • Loba Chemie. (n.d.). Pyridine for Synthesis SDS - Disposal Recommendations. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals - Halogenated Organic Solvents. Retrieved from [Link]

  • Fisher Scientific. (2010). Safety Data Sheet: N-Methyl-(5-bromopyrid-3-yl)methylamine. Retrieved from [Link]

  • Salisbury University. (n.d.). Segregation of Waste Chemicals. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Guidelines for Segregating and Combining Chemical Wastes. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide - Halogenated Solvent Disposal. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.